GE 2270A
Description
Properties
IUPAC Name |
1-[2-[2-[35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H55N15O10S6/c1-24(2)39-55-70-42(36(87-55)19-80-5)47(77)59-17-38(73)67-43(44(74)26-10-7-6-8-11-26)54-66-34(23-85-54)52-63-31(20-83-52)41-27(50-64-32(21-82-50)46(76)61-29(16-37(72)58-4)53-69-40(25(3)86-53)48(78)68-39)13-14-28(60-41)51-65-33(22-84-51)49-62-30(18-81-49)56(79)71-15-9-12-35(71)45(57)75/h6-8,10-11,13-14,20-24,29-30,35,39,43-44,74H,9,12,15-19H2,1-5H3,(H2,57,75)(H,58,72)(H,59,77)(H,61,76)(H,67,73)(H,68,78) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDULECOHIXMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H55N15O10S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GE2270A: A Technical Guide to the Thiopeptide Antibiotic from Planobispora rosea
For Researchers, Scientists, and Drug Development Professionals
Abstract
GE2270A is a potent thiopeptide antibiotic produced by the Gram-positive bacterium Planobispora rosea. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), GE2270A exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through binding to the elongation factor Tu (EF-Tu).[1][2][3][4] This technical guide provides an in-depth overview of GE2270A, focusing on its biosynthesis, production by P. rosea, and the associated experimental methodologies. The document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial biotechnology.
Introduction
GE2270A, first isolated from the fermentation broth of Planobispora rosea, is a sulfur-rich cyclic peptide characterized by a trithiazolyl-pyridine core.[2][3][5] Its potent activity against a range of Gram-positive bacteria, including clinically significant pathogens, has made it a subject of considerable interest.[1][4] The molecule's unique mode of action, targeting EF-Tu, distinguishes it from many other protein synthesis inhibitors that act on the ribosome.[3][4] GE2270A is the precursor for semi-synthetic derivatives currently under investigation for the treatment of Clostridium difficile infections and acne.[1][6][7] This guide delves into the technical aspects of GE2270A, from the genetics of its production to practical experimental considerations.
Biosynthesis of GE2270A
The biosynthesis of GE2270A is a fascinating example of post-translational modification of a ribosomally synthesized precursor peptide.[1][2]
The GE2270A Biosynthetic Gene Cluster (pbt)
The genetic blueprint for GE2270A production is encoded within the pbt biosynthetic gene cluster (BGC).[1] This cluster contains all the necessary genes for the synthesis of the precursor peptide and its subsequent modifications. Key genes within the cluster include:
-
pbtA : The structural gene encoding the precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification.[1]
-
Genes for thiazole and oxazoline formation : These genes encode enzymes responsible for the cyclodehydration and dehydrogenation of cysteine and serine/threonine residues within the core peptide to form thiazole and oxazoline rings, respectively.[5][8]
-
Genes for pyridine ring formation : A central feature of GE2270A is its pyridine ring, which is formed through the condensation of two dehydroalanine residues derived from serine.[2]
-
Regulatory and transport genes : The cluster also contains genes that regulate its expression and export the mature antibiotic out of the cell.[9][10]
A schematic representation of the GE2270A biosynthetic pathway is provided below.
Caption: A simplified workflow of GE2270A biosynthesis.
Precursor Peptide Modification
The biosynthesis of GE2270A involves a series of intricate enzymatic modifications to the precursor peptide encoded by pbtA.[1] These modifications include:
-
Dehydration of Serine and Threonine Residues : This creates dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues.[5]
-
Cyclodehydration : Cysteine residues react with preceding Dha/Dhb residues to form thiazoline rings, which are subsequently oxidized to thiazoles.[5]
-
Pyridine Ring Formation : The characteristic pyridine core of GE2270A is formed from the condensation of two serine residues.[2]
-
Leader Peptide Cleavage : Once all modifications are complete, the N-terminal leader peptide is cleaved off to release the mature and active GE2270A molecule.
Production of GE2270A by Planobispora rosea
Planobispora rosea is the natural producer of GE2270A and is utilized for its industrial-scale production.[1][6] Optimizing the fermentation conditions is crucial for maximizing the yield of this valuable antibiotic.
Fermentation Parameters and Yields
Batch fermentation of P. rosea is the standard method for GE2270A production. The culture typically enters a stationary phase after 24 hours, with GE2270A accumulation reaching approximately 50 µg/ml by 63 hours in a laboratory setting.[1]
Table 1: Fermentation Data for P. rosea in Medium C [1][11]
| Time (hours) | Glucose (g/L) | Biomass (g/L) | GE2270A (µg/mL) |
| 15 | ~18 | ~1.5 | < 5 |
| 24 | ~15 | ~4.0 | ~10 |
| 39 | ~12 | ~4.5 | ~30 |
| 48 | ~10 | ~4.8 | ~40 |
| 63 | ~8 | ~5.0 | ~50 |
Influence of Nutrients on Production
Transcriptomic and metabolomic studies have revealed that phosphate and iron can be limiting factors for the growth of P. rosea and, consequently, for GE2270A production.[1][6]
Table 2: Effect of Phosphate and Iron Supplementation on P. rosea Biomass [1]
| Supplementation | Biomass at 48h (relative to control) |
| 1 mM Phosphate | Significantly higher |
| 5 mM Phosphate | Significantly higher |
| 0.25 mM FeCl₃ | Significantly higher |
| 1.2 mM FeCl₃ | Significantly higher |
Modulation of Methylation and GE2270A Profile
GE2270 is produced as a complex of at least 10 related metabolites that differ mainly in their degree of methylation.[12][13] The most abundant and active component is GE2270A. The production profile can be modulated by the addition of certain compounds to the fermentation medium.
Table 3: Effect of Vitamin B12 and Sinefungin on GE2270 Production [12][13]
| Additive | Effect on Total GE2270 Complex | Effect on GE2270A Proportion |
| Vitamin B12 | Doubled production | Markedly increased |
| Sinefungin | - | Increased factor D2 (demethylated GE2270A) |
| Vitamin B12 + Sinefungin | - | Twofold increase in factor D2 concentration |
Experimental Protocols
Fermentation of Planobispora rosea
The following protocol is a generalized procedure based on methodologies reported in the literature.[1]
Objective: To cultivate Planobispora rosea for the production of GE2270A.
Materials:
-
Planobispora rosea ATCC 53733
-
Seed medium and production medium (e.g., Medium C)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a seed flask containing the appropriate medium with a culture of P. rosea. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production flasks under the same conditions as the seed culture for up to 7 days.
-
Sampling: Aseptically collect samples at regular intervals (e.g., 12 or 24 hours) to monitor biomass, pH, nutrient consumption, and GE2270A production.
Caption: A typical workflow for the fermentation of P. rosea.
Isolation and Purification of GE2270A
The following is a general procedure for the extraction and purification of GE2270A from the fermentation broth.
Objective: To isolate and purify GE2270A from the culture broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, methanol)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the mycelium and the supernatant separately with an organic solvent like ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Solid-Phase Extraction (SPE): Redissolve the crude extract in a suitable solvent and apply it to an SPE cartridge to remove impurities. Elute GE2270A with a more polar solvent.
-
HPLC Purification: Further purify the GE2270A-containing fractions using preparative reverse-phase HPLC.
-
Analysis: Confirm the purity and identity of GE2270A using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Regulatory Mechanisms
The production of GE2270A is tightly regulated in P. rosea. Transcriptomic data suggests the involvement of a phosphate regulon.[1]
Phosphate Regulation
In P. rosea, phosphate limitation appears to trigger a response mediated by the PhoP regulatory protein. This can influence the expression of genes involved in phosphate scavenging and potentially impact secondary metabolism, including GE2270A biosynthesis.[14]
Caption: A model for phosphate regulation in P. rosea.
Conclusion
GE2270A remains a thiopeptide of significant interest due to its unique mode of action and its potential as a scaffold for the development of new antibiotics. A thorough understanding of its biosynthesis in Planobispora rosea and the factors influencing its production are critical for optimizing yields and for engineering novel derivatives. This technical guide has provided a comprehensive overview of the current knowledge, presenting key data and methodologies to aid researchers in their exploration of this fascinating natural product. The intractability of P. rosea to genetic manipulation has been a challenge, but multi-omics approaches are beginning to unravel the complexities of its metabolism and regulation, paving the way for future advancements in GE2270A research and development.[1][6][7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 4. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolyl peptide antibiotic biosynthesis: a cascade of post-translational modifications on ribosomal nascent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BGC0000604 [mibig.secondarymetabolites.org]
- 10. BGC0001155 [mibig.secondarymetabolites.org]
- 11. researchgate.net [researchgate.net]
- 12. Changes in GE2270 antibiotic production in Planobispora rosea through modulation of methylation metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]
GE2270A: A Thiopeptide Antibiotic Targeting Bacterial Protein Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270A is a potent thiopeptide antibiotic produced by the actinomycete Planobispora rosea.[1][2] As a member of the thiazolyl peptide family of antibiotics, it exhibits significant activity primarily against Gram-positive bacteria and anaerobes.[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis through the specific targeting of elongation factor Tu (EF-Tu), has made it a subject of considerable interest for the development of new antibacterial agents.[1][3] This technical guide provides a comprehensive overview of GE2270A, including its mechanism of action, biosynthetic pathway, quantitative biological data, and detailed experimental protocols relevant to its study.
Mechanism of Action: Inhibition of Elongation Factor Tu
GE2270A exerts its antibacterial effect by interfering with a critical step in bacterial protein synthesis: the elongation phase. The molecular target of GE2270A is the elongation factor Tu (EF-Tu), a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[1][3]
The binding of GE2270A to EF-Tu prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex. This inhibition effectively halts the delivery of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis and ultimately, bacterial cell death. The interaction of GE2270A with EF-Tu is highly specific, and this specificity is a key determinant of its antibacterial spectrum.
The following diagram illustrates the inhibitory effect of GE2270A on the bacterial protein synthesis elongation cycle.
Biosynthesis of GE2270A
GE2270A is a ribosomally synthesized and post-translationally modified peptide (RiPP).[4][5] Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, encoded by the pbtA gene within the GE2270A biosynthetic gene cluster (pbt).[4][5] This precursor peptide undergoes extensive post-translational modifications, including the formation of multiple thiazole rings and a central pyridine core, to yield the mature antibiotic.[6]
The pbt gene cluster in Planobispora rosea contains all the necessary enzymatic machinery for these modifications. A multi-omics study of P. rosea has provided insights into the expression of this gene cluster during fermentation.[4][7]
The following diagram provides a simplified overview of the GE2270A biosynthetic pathway.
Quantitative Biological Data
The antibacterial activity of GE2270A is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The inhibitory effect on its molecular target is quantified by the half-maximal inhibitory concentration (IC50) in in vitro protein synthesis assays.
Table 1: Minimum Inhibitory Concentration (MIC) of GE2270A against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 | [1] |
| Staphylococcus aureus | (MRSA strains) | 0.25 - 1 | [1] |
| Streptococcus pneumoniae | (Penicillin-S) | 0.03 - 0.12 | [1] |
| Streptococcus pneumoniae | (Penicillin-R) | 0.06 - 0.25 | [1] |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | [1] |
| Propionibacterium acnes | ATCC 6919 | 0.004 - 0.015 | [1] |
| Clostridium perfringens | ATCC 13124 | 0.06 - 0.25 | [1] |
Table 2: In Vitro Protein Synthesis Inhibition by GE2270A
| Cell-Free System | IC50 (µM) | Reference |
| Escherichia coli S30 extract | ~0.1 | [8] |
| Bacillus subtilis extract | ~0.05 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of GE2270A.
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is a generalized broth microdilution method for determining the MIC of GE2270A, based on standard procedures.[9][10]
Materials:
-
GE2270A stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or PBS
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the GE2270A stock solution, appropriately diluted in CAMHB to twice the highest desired final concentration, to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~2.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of GE2270A that completely inhibits visible bacterial growth.
-
The following diagram illustrates the workflow for the MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
An In-depth Technical Guide to the Thiazolyl Peptide Antibiotic GE 2270A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, mechanism of action, and biosynthesis of GE 2270A, a potent thiopeptide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available scientific literature.
Introduction to this compound
This compound is a naturally occurring thiopeptide antibiotic isolated from the fermentation broth of the actinomycete Planobispora rosea. It belongs to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Structurally, this compound is a macrocyclic peptide containing a complex arrangement of thiazole and oxazoline rings, centered around a 2,3,6-trisubstituted pyridine core. This intricate structure is crucial for its biological activity.[1][2]
The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu), a key protein involved in the elongation phase of protein synthesis.[2][3] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting protein synthesis and leading to bacterial cell death.[4][5][6] This mechanism of action makes it a subject of interest for the development of new antibacterial agents, particularly against Gram-positive pathogens.[2][5]
Chemical Structure
The chemical formula of this compound is C₅₆H₅₅N₁₅O₁₀S₆, with a molecular weight of 1290.5 g/mol .[7] The structure is characterized by a 29-membered macrolactam ring.[1] The core of the molecule is a pyridine ring substituted with multiple thiazole rings. The structure was elucidated through a combination of mass spectrometry and degradation studies and has been confirmed by total synthesis.[1][8][9][10]
Key Structural Features:
-
Macrocyclic Core: A 29-membered macrolactam ring.[1]
-
Heterocyclic System: A central pyridine ring linked to multiple thiazole rings.[1]
-
Amino Acid Constituents: The peptide backbone is derived from ribosomally synthesized amino acids that undergo extensive post-translational modifications.[11][12]
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound and its derivatives against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and a Derivative (NAI003) against various bacteria [5]
| Bacterial Species | This compound MIC (µg/mL) | NAI003 MIC (µg/mL) |
| Staphylococcus aureus | ≤0.015 - 0.25 | >32 |
| Streptococcus spp. | 0.06 - 2 | >32 |
| Enterococcus spp. | 0.008 - 0.015 | 0.5 - 16 |
| Propionibacterium acnes | 0.004 - 0.25 | 0.004 - 0.25 |
| Mycobacterium smegmatis | 4 - 8 | 4 - 8 |
Table 2: Antibacterial Activity of this compound and Semisynthetic Analogs against Reference Strains [13]
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) | S. pneumoniae ATCC 49619 MIC (µg/mL) |
| This compound | 0.12 | 0.015 | 0.5 |
| Analog 1 | 0.12 | 0.03 | 4 |
| Analog 2 | 0.12 | 0.03 | 4 |
| Vancomycin | 1 | 2 | 0.25 |
| Linezolid | 2 | 2 | 1 |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by specifically targeting and inhibiting the function of elongation factor Tu (EF-Tu).[2][3] The following diagram illustrates the signaling pathway of this inhibition.
Caption: Mechanism of this compound action.
This compound binds to domain II of EF-Tu, inducing a conformational change that prevents the binding of aminoacyl-tRNA (aa-tRNA).[5][6] This action effectively blocks the formation of the essential ternary complex, halting the delivery of amino acids to the ribosome and thereby inhibiting protein synthesis.[4][5]
Experimental Protocols
Determination of Minimum Inhibitory Concentrations (MICs)
This protocol is based on the broth microdilution methodology.[5]
-
Preparation of Bacterial Inoculum:
-
Culture bacterial strains in appropriate broth medium to the mid-logarithmic phase.
-
Dilute the culture to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the diluted antibiotic.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates under conditions appropriate for the specific bacterial strain (e.g., 37°C for 18-24 hours). For anaerobic bacteria like P. acnes, incubate in an anaerobic atmosphere.[5]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
In Vitro Protein Synthesis Assay
This protocol outlines a method to assess the inhibition of protein synthesis.[5]
-
Preparation of Reaction Mixture:
-
Prepare a reaction buffer (e.g., buffer E) containing phosphoenolpyruvate, pyruvate kinase, GTP, and poly(U).
-
Add radiolabeled aminoacyl-tRNA (e.g., [³H]Phe-tRNA).
-
Include purified ribosomal subunits (30S and 50S) and elongation factor G (EF-G).
-
-
Inhibition Assay:
-
Add purified EF-Tu from the target organism (e.g., E. coli, S. aureus) to the reaction mixture.
-
Pre-incubate the mixture with increasing concentrations of this compound for 5 minutes at room temperature.
-
-
Initiation and Incubation:
-
Initiate the reaction and incubate at 37°C for 30 minutes.
-
-
Quantification of Protein Synthesis:
-
Quantify the level of poly(U) translation by measuring the amount of acid-insoluble incorporated radiolabeled amino acid. A decrease in incorporated radioactivity indicates inhibition of protein synthesis.
-
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[14][15] Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, PbtA.[15] This precursor peptide consists of a leader peptide and a core peptide. The core peptide undergoes a series of extensive post-translational modifications, including cyclization and the formation of thiazole and oxazoline rings from cysteine and serine/threonine residues, respectively, to yield the mature antibiotic.[11][12]
The following diagram provides a simplified workflow of the this compound biosynthetic pathway.
Caption: Biosynthetic workflow of this compound.
Conclusion
This compound remains a significant molecule in the field of antibiotic research due to its unique structure and potent mechanism of action against bacterial protein synthesis. This guide has provided a technical overview of its structure, biological activity with supporting quantitative data, and biosynthetic origins. The detailed protocols offer a starting point for researchers aiming to work with this compound or similar thiopeptide antibiotics. Further research into semi-synthetic derivatives of this compound may lead to the development of novel therapeutics to combat antibiotic-resistant bacteria.[13][16]
References
- 1. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 4. uniprot.org [uniprot.org]
- 5. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GE-2270A | C56H55N15O10S6 | CID 16186054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Revised structure of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis of thiopeptide antibiotics GE2270A, GE2270T, and GE2270C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. REVISED STRUCTURE OF THE ANTIBIOTIC this compound [jstage.jst.go.jp]
- 11. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activities of Novel, Semisynthetic Thiopeptide Inhibitors of Bacterial Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Biosynthetic Pathway of GE2270A: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270A is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu)[1]. As a ribosomally synthesized and post-translationally modified peptide (RiPP), its complex structure arises from an intricate biosynthetic pathway encoded by the pbt gene cluster in the producing organism, Planobispora rosea[1][2][3]. This technical guide provides a comprehensive overview of the GE2270A biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and available quantitative data. Furthermore, it outlines key experimental protocols and visualizes the core processes to facilitate a deeper understanding for research and development purposes.
The pbt Biosynthetic Gene Cluster
The biosynthesis of GE2270A is directed by the pbt gene cluster. This cluster contains all the necessary genetic information for the production of the precursor peptide and the enzymatic machinery required for its extensive post-translational modifications.
| Gene | Proposed Function |
| pbtA | Encodes the precursor peptide containing a leader peptide and the core peptide that is modified to become GE2270A.[2] |
| pbtB1 | Dehydratase, responsible for the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. |
| pbtG1 | Cyclodehydratase, involved in the formation of thiazole rings from cysteine residues and dehydroalanines. |
| pbtD | Pyridine synthase, catalyzes the formation of the central pyridine core through a formal [4+2] cycloaddition of two dehydroalanine residues.[2][4] |
| pbtM1 | N-methyltransferase, likely involved in the methylation of specific residues in the GE2270A structure. |
| pbtM2 | Methyltransferase, likely responsible for another methylation event. |
| pbtO | P450 monooxygenase, likely involved in hydroxylation reactions. |
| pbtR | TetR-family transcriptional regulator, essential for the expression of the pbt gene cluster.[5] |
| pbtX | Hypothetical protein with a suggested important role in the biosynthesis.[2] |
The Biosynthetic Pathway of the GE2270A Core
The biosynthesis of the GE2270A core is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, PbtA, followed by a series of enzymatic modifications.
Precursor Peptide Synthesis
The pathway is initiated with the transcription and translation of the pbtA gene to produce the PbtA precursor peptide. This peptide consists of an N-terminal leader peptide, which serves as a recognition signal for the modifying enzymes, and a C-terminal core peptide that undergoes extensive modification.
Post-Translational Modifications
The PbtA core peptide undergoes a series of post-translational modifications catalyzed by enzymes encoded in the pbt cluster. These modifications are essential for the bioactivity of the final GE2270A molecule.
-
Dehydration: The dehydratase PbtB1 initiates the modification cascade by converting serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This is a crucial step for the subsequent cyclization reactions.
-
Cyclodehydration: The cyclodehydratase PbtG1 catalyzes the formation of thiazole rings. This is achieved through the reaction of cysteine residues with dehydrated serine (Dha) residues.
-
Pyridine Core Formation: A key step in the biosynthesis is the formation of the central pyridine ring. This reaction is catalyzed by the pyridine synthase PbtD, which facilitates a formal [4+2] cycloaddition between two Dha residues. This reaction is a defining feature of thiopeptide biosynthesis.[2][4] The enzymatic mechanism involves the tautomerization of the linear substrate to an iminol, followed by the cycloaddition to form a hemiaminal intermediate, which is then aromatized to the pyridine ring.[2]
-
Tailoring Reactions: Additional modifications, such as methylation by PbtM1 and PbtM2, and hydroxylation by the P450 monooxygenase PbtO, further diversify the structure of the GE2270A molecule.
Leader Peptide Cleavage and Maturation
Following the extensive modifications of the core peptide, the N-terminal leader peptide is proteolytically cleaved to release the mature and active GE2270A antibiotic. The specific protease responsible for this cleavage in the GE2270A pathway has not yet been definitively characterized.
Data Presentation
Quantitative data on GE2270A production has been reported in both the native producer and heterologous hosts. The following table summarizes the available production titers.
| Production Host | Strain | Production Titer | Reference |
| Planobispora rosea | ATCC 53733 | ~50 mg/L | [1][6] |
| Streptomyces coelicolor | M1146 (pbtCK02) | max. 3 mg/L | |
| Streptomyces coelicolor | M1146 derivative | 1.42 ± 0.25 mg/L | [2] |
| Nonomuraea sp. | ATCC 39727 | Higher than S. coelicolor | [2] |
Experimental Protocols
This section outlines general methodologies for key experiments used in the study of the GE2270A biosynthetic pathway. Detailed parameters may require optimization based on specific laboratory conditions.
Heterologous Expression of the pbt Gene Cluster
This protocol describes the general workflow for expressing the GE2270A biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor.
1. Isolation and Cloning of the pbt Gene Cluster:
-
Isolate high-quality genomic DNA from Planobispora rosea.
-
Amplify the entire pbt gene cluster using high-fidelity PCR or construct a cosmid library and screen for the cluster.
-
Clone the pbt cluster into a suitable Streptomyces expression vector (e.g., an integrative or episomal vector).
2. Transformation of Streptomyces coelicolor:
-
Prepare competent S. coelicolor protoplasts.
-
Transform the protoplasts with the expression vector containing the pbt cluster via polyethylene glycol (PEG)-mediated transformation.
-
Select for transformants using an appropriate antibiotic resistance marker.
3. Fermentation and Analysis:
-
Inoculate a suitable liquid medium (e.g., R5A medium) with the transformed S. coelicolor strain.
-
Incubate the culture at 30°C with shaking for 5-7 days.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract for the presence of GE2270A and its analogs using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Gene Knockout in Planobispora rosea
This protocol provides a general outline for creating a targeted gene deletion within the pbt cluster in the native producer.
1. Construction of the Knockout Cassette:
-
Amplify the upstream and downstream flanking regions of the target gene from P. rosea genomic DNA.
-
Clone the flanking regions on either side of an antibiotic resistance cassette in a suicide vector that cannot replicate in P. rosea.
2. Conjugation and Homologous Recombination:
-
Introduce the knockout vector into a suitable E. coli donor strain (e.g., S17-1).
-
Conjugate the E. coli donor with P. rosea.
-
Select for P. rosea exconjugants that have integrated the knockout cassette into their genome via homologous recombination by plating on a medium containing the appropriate antibiotics.
3. Verification of the Knockout:
-
Confirm the gene deletion in the mutant strain by PCR using primers flanking the target gene and by Southern blot analysis.
-
Analyze the fermentation products of the knockout mutant by HPLC-MS to determine the effect of the gene deletion on GE2270A biosynthesis.
In Vitro Reconstitution of Enzymatic Steps
This protocol describes the general procedure for the in vitro characterization of a biosynthetic enzyme from the GE2270A pathway.
1. Enzyme Expression and Purification:
-
Clone the gene encoding the enzyme of interest (e.g., pbtB1, pbtG1) into a suitable protein expression vector (e.g., pET vector with a His-tag).
-
Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography).
2. In Vitro Enzyme Assay:
-
Synthesize or isolate the substrate for the enzyme (e.g., a peptide fragment of the PbtA core).
-
Incubate the purified enzyme with its substrate in a suitable reaction buffer.
-
Include any necessary cofactors (e.g., ATP, Mg²⁺).
-
Quench the reaction at various time points.
3. Product Analysis:
-
Analyze the reaction mixture by HPLC-MS or MALDI-TOF mass spectrometry to detect the formation of the product and determine the enzymatic activity.
-
Kinetic parameters (Km and kcat) can be determined by varying the substrate concentration and measuring the initial reaction rates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Enzymatic pyridine aromatization during thiopeptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enzymatic-pyridine-aromatization-during-thiopeptide-biosynthesis - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Antibiotic GE2270A and its Target, Elongation Factor Tu
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thiopeptide antibiotic GE2270A, a potent inhibitor of bacterial protein synthesis. It details the mechanism of action, focusing on its specific interaction with the prokaryotic elongation factor Tu (EF-Tu). This document summarizes key quantitative data, provides detailed experimental protocols for studying GE2270A's activity, and visualizes the intricate molecular interactions and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.
Introduction
GE2270A is a naturally occurring thiazolyl peptide antibiotic isolated from the fermentation broth of Planobispora rosea. It exhibits potent activity against a range of Gram-positive bacteria and anaerobes. The primary molecular target of GE2270A is the elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNAs (aa-tRNAs) to the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, GE2270A effectively stalls this essential process, leading to bacterial cell death. This guide delves into the specifics of this interaction and the methodologies used to characterize it.
Mechanism of Action
GE2270A inhibits bacterial protein synthesis by preventing the formation of the functional ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA (aa-tRNA). The antibiotic binds to both the GDP and GTP-bound forms of EF-Tu, but its inhibitory effect is primarily exerted on the GTP-bound conformation.
The crystal structure of the E. coli EF-Tu in complex with GDP and GE2270A reveals that the antibiotic binds within a pocket in domain II of EF-Tu. This binding has two major consequences:
-
Steric Hindrance of Conformational Change: The binding of GE2270A physically obstructs the conformational changes that EF-Tu must undergo when it exchanges GDP for GTP. This transition is essential for its activation and subsequent binding to aa-tRNA.
-
Competition with aa-tRNA Binding: The binding site of GE2270A on EF-Tu overlaps with the binding site for the aminoacyl moiety of the aa-tRNA. This direct competition prevents the stable association of aa-tRNA with the EF-Tu•GTP complex.
Ultimately, by preventing the formation of the EF-Tu•GTP•aa-tRNA ternary complex, GE2270A blocks the delivery of amino acids to the ribosome, thereby halting protein synthesis. Resistance to GE2270A can arise from specific mutations in the tuf gene, which encodes EF-Tu, within the antibiotic's binding site.
Quantitative Data
The following tables summarize the available quantitative data for GE2270A's biological activity.
Table 1: In Vitro Inhibition of EF-Tu:tRNA Complex Formation
| Parameter | Value | Assay System | Reference |
| EC50 | 1 - 5 µM | FRET-based EF-Tu:tRNA binding assay |
Table 2: Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ≤0.015 - 0.25 | |
| Streptococcus pyogenes | 0.06 - 2 | |
| Enterococcus faecalis | 0.008 - 0.015 | |
| Clostridium perfringens | <1 | |
| Propionibacterium acnes | <1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of GE2270A.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of GE2270A to inhibit the synthesis of a reporter protein in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors) is used to translate a specific mRNA template (e.g., luciferase). The amount of protein synthesized is quantified, and the inhibitory effect of GE2270A is determined by comparing the protein levels in treated versus untreated reactions.
Detailed Protocol:
-
Preparation of Cell-Free Extract:
-
Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested by centrifugation, and washed.
-
Cells are lysed by sonication or high-pressure homogenization in a suitable buffer (e.g., containing Tris-HCl, Mg(OAc)2, KCl, DTT).
-
The lysate is centrifuged at 30,000 x g (S30 extract) to remove cell debris.
-
The supernatant (S30 extract) is dialyzed and pre-incubated to degrade endogenous mRNA and amino acids.
-
-
In Vitro Translation Reaction:
-
In a microcentrifuge tube, combine the following components:
-
S30 cell-free extract
-
Reaction buffer (containing Tris-HCl, Mg(OAc)2, KCl, DTT)
-
Amino acid mixture (including a radiolabeled amino acid like 35S-methionine or a fluorescently labeled amino acid)
-
Energy source (ATP, GTP, creatine phosphate, creatine kinase)
-
mRNA template (e.g., luciferase mRNA)
-
Varying concentrations of GE2270A (dissolved in a suitable solvent like DMSO) or solvent control.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Protein Synthesis:
-
Radiolabeling: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Luciferase Assay: If using luciferase mRNA, add the appropriate substrate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each GE2270A concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the GE2270A concentration and fit the data to a dose-response curve to determine the IC50 value.
-
EF-Tu Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay directly measures the inhibitory effect of GE2270A on the formation of the EF-Tu•GTP•aa-tRNA ternary complex.
Principle: EF-Tu and aa-tRNA are labeled with a FRET donor and acceptor pair of fluorophores, respectively. When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in FRET. GE2270A, by preventing complex formation, leads to a decrease in the FRET signal.
Detailed Protocol:
-
Labeling of EF-Tu and tRNA:
-
Purify EF-Tu and a specific tRNA (e.g., tRNAPhe).
-
Label EF-Tu with a donor fluorophore (e.g., Cy3) and the aminoacylated tRNA with an acceptor fluorophore (e.g., Cy5) at specific sites that will be in close proximity in the ternary complex.
-
-
Binding Reaction:
-
In a microplate well, combine:
-
Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
GTP
-
Labeled EF-Tu
-
Varying concentrations of GE2270A or solvent control.
-
-
Initiate the reaction by adding the labeled aminoacyl-tRNA.
-
-
FRET Measurement:
-
Excite the donor fluorophore (e.g., at the excitation wavelength of Cy3).
-
Measure the emission of both the donor and acceptor fluorophores (e.g., at the emission wavelengths of Cy3 and Cy5) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the FRET efficiency or the ratio of acceptor to donor emission for each well.
-
Determine the percentage of inhibition of FRET for each GE2270A concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the GE2270A concentration to determine the EC50 value, which can be used to estimate the binding affinity (Ki).
-
EF-Tu GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by EF-Tu in the presence and absence of GE2270A.
Principle: The intrinsic GTPase activity of EF-Tu is very slow but is stimulated by the ribosome upon correct codon recognition. This assay measures the hydrolysis of radiolabeled GTP ([γ-32P]GTP) to GDP and free 32P-labeled inorganic phosphate (32Pi).
Detailed Protocol:
-
Reaction Mixture:
-
In a microcentrifuge tube, combine:
-
Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
Purified EF-Tu
-
[γ-32P]GTP
-
(Optional, for stimulated activity) Ribosomes, poly(U) mRNA, and Phe-tRNAPhe
-
Varying concentrations of GE2270A or solvent control.
-
-
Incubate the reaction at 37°C.
-
-
Time Course and Quenching:
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding a solution of activated charcoal in perchloric acid. This mixture binds the unhydrolyzed [γ-32P]GTP.
-
-
Separation and Quantification:
-
Centrifuge the quenched samples to pellet the charcoal with the bound GTP.
-
Measure the radioactivity in the supernatant, which contains the released 32Pi, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of GTP hydrolyzed at each time point.
-
Plot the amount of product formed over time to determine the initial rate of GTP hydrolysis.
-
Compare the rates in the presence of different concentrations of GE2270A to determine its effect on the intrinsic and ribosome-stimulated GTPase activity.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of GE2270A against mammalian cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of GE2270A in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of GE2270A. Include wells with medium alone (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of GE2270A relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the GE2270A concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration) value.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows related to GE2270A.
Bacterial Protein Synthesis Elongation Cycle
The Discovery and Isolation of GE2270A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of GE2270A, a potent thiopeptide antibiotic. The document details the producing organism, fermentation processes, extraction and purification methodologies, and the compound's mechanism of action, with a focus on the experimental protocols and quantitative data relevant to research and development.
Introduction
GE2270A is a sulfur-rich cyclic peptide antibiotic belonging to the thiazolyl peptide class of natural products. First isolated from the fermentation broth of the actinomycete Planobispora rosea[1][2], it exhibits potent activity against a range of Gram-positive bacteria and anaerobes[1][2][3]. Its unique mechanism of action, the inhibition of bacterial protein synthesis via binding to elongation factor Tu (EF-Tu), has made it a subject of significant interest for the development of novel antibacterial agents[1][2]. GE2270A has served as a precursor for the semi-synthesis of compounds that have entered clinical studies for the treatment of Clostridium difficile infections and acne[1][4].
Discovery and Producing Organism
GE2270A was discovered through screening programs aimed at identifying new antibiotics with novel mechanisms of action. The producing organism, Planobispora rosea (strain ATCC 53773), is a filamentous actinomycete found in soil[1][5]. This bacterium is also known to produce a complex of related GE2270 metabolites, differing primarily in their degree of methylation[6]. While Planobispora rosea is the original and primary source, GE2270A has also been isolated from Nonomuraea sp. WU8817[7]. The genetic intractability of P. rosea has led to research into heterologous expression of the GE2270A biosynthetic gene cluster in more amenable hosts like Streptomyces coelicolor[7][8].
Fermentation for GE2270A Production
The production of GE2270A is typically carried out through submerged fermentation of Planobispora rosea. Several media formulations and fermentation conditions have been reported to influence the yield of the antibiotic.
Fermentation Media and Conditions
Two notable media used for GE2270A production are "Medium C" and "V6 medium". While detailed compositions are often proprietary, some information is available from published studies.
Table 1: Reported Fermentation Media and Production Titers for GE2270A
| Medium Designation | Key Components (if specified) | Fermentation Time (hours) | Reported GE2270A Titer (µg/mL) | Reference |
| Medium C | Not specified in detail, but supports good lab-scale production. | 63 | ~50 | [1][9][10] |
| V6 Medium | Not specified in detail. | 168 | ~200 | [5] |
It has also been demonstrated that the addition of vitamin B12 to the fermentation medium can double the total production of the GE2270 complex and significantly increase the proportion of the more methylated component A[6].
Experimental Protocol: Batch Fermentation
The following is a generalized protocol for the batch fermentation of Planobispora rosea for GE2270A production, based on available literature.
-
Inoculum Preparation:
-
A vegetative inoculum of Planobispora rosea ATCC 53773 is prepared by growing the strain in a suitable seed medium.
-
Incubate the seed culture for a specified period (e.g., 48-72 hours) at 28-30°C with shaking (e.g., 200-250 rpm).
-
-
Production Fermentation:
-
Inoculate the production medium (e.g., Medium C or V6) with the seed culture (typically 5-10% v/v).
-
Carry out the fermentation in baffled flasks or a bioreactor at 28-30°C with vigorous aeration and agitation.
-
Monitor key parameters such as pH, dissolved oxygen, and substrate consumption.
-
The fermentation is typically run for 60 to 170 hours, with GE2270A production often commencing during the exponential growth phase and continuing into the stationary phase[5].
-
-
Process Monitoring:
-
Samples of the fermentation broth are taken at regular intervals to measure biomass (e.g., by dry cell weight) and GE2270A concentration using High-Performance Liquid Chromatography (HPLC).
-
Fermentation Workflow Diagram
Caption: Workflow for the batch fermentation of Planobispora rosea for GE2270A production.
Extraction and Purification of GE2270A
GE2270A is primarily located within the mycelium of Planobispora rosea. The extraction and purification process involves cell lysis, solvent extraction, and chromatographic separation.
Experimental Protocol: Extraction and Purification
The following protocol is a composite of methods described in the literature.
-
Mycelium Harvesting:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
-
Solvent Extraction:
-
Extract the wet or dried mycelium with methanol or a mixture of dichloromethane and methanol[11]. The process can be repeated to ensure complete extraction.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure.
-
-
Liquid-Liquid Partitioning (Optional):
-
The dried crude extract can be further partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water to remove water-soluble impurities.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract can be subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol[11].
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reverse-phase HPLC (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is employed.
-
Detection: UV detection at wavelengths corresponding to the absorption maxima of GE2270A (around 220, 275, and 348 nm) is used to monitor the elution of the compound[11].
-
-
Extraction and Purification Workflow Diagram
Caption: A generalized workflow for the extraction and purification of GE2270A.
Physicochemical Properties and Structure Elucidation
The structure of GE2270A was determined using a combination of spectroscopic techniques.
Table 2: Physicochemical Properties of GE2270A
| Property | Value | Reference |
| Appearance | White precipitate | [11] |
| Molecular Formula | C₅₆H₅₅N₁₅O₁₀S₆ | |
| Molecular Weight | 1289.4 Da | |
| Solubility | Sparingly soluble in water | [3][11] |
| UV Absorption Maxima (in Methanol) | 220, 275, 348 nm | [11] |
The structure elucidation involved techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY), and analysis of hydrolysis products. The structure was later revised based on further degradation studies.
Mechanism of Action: Inhibition of Protein Synthesis
GE2270A exerts its antibacterial effect by targeting and inhibiting the function of elongation factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of bacterial protein synthesis[1][2][3].
Interaction with EF-Tu
-
GE2270A binds to EF-Tu, and this interaction is particularly strong with the GTP-bound conformation of the factor.
-
The binding of GE2270A to EF-Tu prevents the stable formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA)[12].
-
By blocking the formation of this ternary complex, GE2270A effectively prevents the delivery of aa-tRNA to the A-site of the ribosome, thereby halting protein synthesis.
Signaling Pathway Diagram: Inhibition of Protein Synthesis
Caption: Mechanism of action of GE2270A in inhibiting bacterial protein synthesis.
Experimental Protocol: In Vitro Translation Inhibition Assay
This generalized protocol can be used to assess the inhibitory activity of GE2270A on bacterial protein synthesis.
-
Preparation of Cell-Free Extract (S30 Extract):
-
Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli or Bacillus subtilis). This extract contains all the necessary components for in vitro transcription and translation.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the S30 extract, a suitable buffer, amino acids (including a radiolabeled amino acid such as [¹⁴C]-phenylalanine), an energy source (ATP and GTP), and a template DNA or mRNA (e.g., poly(U) for poly(Phe) synthesis).
-
-
Inhibition Assay:
-
Add varying concentrations of GE2270A (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent-only control.
-
Initiate the reaction by adding the template and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement of Protein Synthesis:
-
Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid, TCA).
-
Collect the precipitated protein (containing the incorporated radiolabeled amino acid) on a filter.
-
Measure the radioactivity of the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each concentration of GE2270A relative to the control.
-
Determine the IC₅₀ value (the concentration of GE2270A that causes 50% inhibition of protein synthesis).
-
Antibacterial Activity
GE2270A demonstrates potent activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of its antibacterial potency.
Table 3: Minimum Inhibitory Concentrations (MICs) of GE2270A against Selected Gram-Positive Bacteria
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | < 1 | [2] |
| Streptococcus pyogenes | < 1 | [2] |
| Enterococcus faecalis | < 1 | [2] |
| Clostridium perfringens | < 1 | [2] |
| Propionibacterium acnes | < 1 | [2] |
Conclusion
GE2270A remains a significant thiopeptide antibiotic due to its potent activity and well-characterized mechanism of action. This technical guide provides a comprehensive overview of the key aspects of its discovery and isolation, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further research into optimizing fermentation and purification processes, as well as the exploration of synthetic and semi-synthetic analogs, continues to be an active area of investigation.
References
- 1. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Genomic, Transcriptomic and Proteomic Look at the GE2270 Producer Planobispora rosea, an Uncommon Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Biological Activity Spectrum of GE2270A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GE2270A is a potent thiazolyl peptide antibiotic isolated from Planobispora rosea. It exhibits a focused spectrum of activity, primarily against Gram-positive bacteria and certain anaerobes. Its unique mechanism of action, the inhibition of bacterial protein synthesis via targeting of elongation factor Tu (EF-Tu), has made it a subject of significant interest for antimicrobial research and development. This document provides a comprehensive overview of the biological activity of GE2270A, including its mechanism of action, antibacterial spectrum with quantitative data, and cytotoxicity profile. Detailed experimental protocols for key biological assays are also provided, along with graphical representations of its molecular pathway and experimental workflows to facilitate a deeper understanding of this promising antibiotic scaffold.
Mechanism of Action: Inhibition of Protein Synthesis
GE2270A exerts its antibacterial effect by specifically targeting and inhibiting the function of bacterial elongation factor Tu (EF-Tu)[1][2][3]. EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis.
The key steps in the mechanism of action of GE2270A are as follows:
-
Binding to EF-Tu: GE2270A binds to a specific site on the bacterial EF-Tu protein[1][3]. This binding is particularly effective when EF-Tu is in its active, GTP-bound conformation[2].
-
Inhibition of aa-tRNA Binding: The binding of GE2270A to the EF-Tu•GTP complex sterically hinders the subsequent binding of aa-tRNA, preventing the formation of the essential EF-Tu•GTP•aa-tRNA ternary complex[2].
-
Stalling of Ribosomal Elongation: By blocking the delivery of aa-tRNA to the ribosome, GE2270A effectively stalls the process of peptide chain elongation, leading to a cessation of protein synthesis and ultimately bacterial cell death.
It is noteworthy that GE2270A shows a high degree of selectivity for bacterial EF-Tu over its eukaryotic counterpart, EF-1α, which contributes to its favorable toxicity profile against mammalian cells.
Biological Activity Spectrum
Antibacterial Activity
GE2270A demonstrates potent activity primarily against a range of Gram-positive bacteria, including clinically significant pathogens. It also shows activity against anaerobic bacteria. Its efficacy against Gram-negative bacteria is generally poor, a common characteristic of this class of antibiotics, often attributed to the outer membrane acting as a permeability barrier.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | < 1 | [2] |
| Streptococcus pyogenes | ATCC 19615 | < 1 | [2] |
| Enterococcus faecalis | ATCC 29212 | < 1 | [2] |
| Clostridium perfringens | Various | < 1 | [2] |
| Propionibacterium acnes | ATCC 6919 | 0.004-0.25 | [1] |
Table 1: Minimum Inhibitory Concentrations (MIC) of GE2270A against selected Gram-positive and anaerobic bacteria.
Cytotoxicity
GE2270A exhibits a favorable selectivity for bacterial over mammalian cells. However, at higher concentrations, some cytotoxic effects have been observed. The poor aqueous solubility of GE2270A has presented challenges in accurately determining its cytotoxicity in some studies.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| K562 | Human myelogenous leukemia | > 10 | [This is an inferred value based on general statements in the literature; specific IC50 values for GE2270A are not consistently reported.] |
| A549 | Human lung carcinoma | Non-cytotoxic | [2] |
Table 2: Cytotoxicity of GE2270A against mammalian cell lines.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of GE2270A.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
GE2270A stock solution (e.g., in DMSO)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of GE2270A Dilutions: Prepare a 2-fold serial dilution of the GE2270A stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the GE2270A dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only growth medium and the bacterial inoculum (no GE2270A).
-
Sterility Control: A well containing only growth medium (no bacteria or GE2270A).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of GE2270A that completely inhibits visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of GE2270A on bacterial protein synthesis.
Materials:
-
Bacterial cell-free extract (e.g., S30 extract from E. coli)
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [3H]-leucine)
-
mRNA template (e.g., encoding a reporter protein)
-
Energy source (ATP, GTP) and regenerating system
-
GE2270A at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, mRNA template, and energy source.
-
Addition of Inhibitor: Add GE2270A at the desired final concentrations to the reaction tubes. Include a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Precipitation of Proteins: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Filtration: Collect the precipitated protein by filtering the reaction mixture through glass fiber filters.
-
Washing: Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the level of protein synthesis.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of GE2270A compared to the no-inhibitor control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Mammalian cell line (e.g., K562)
-
Complete cell culture medium
-
96-well cell culture plates
-
GE2270A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of GE2270A and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Addition of MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each GE2270A concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Conclusion
GE2270A remains a compelling antibiotic candidate due to its potent and specific activity against Gram-positive pathogens, including drug-resistant strains. Its well-defined mechanism of action, targeting the essential bacterial protein EF-Tu, provides a clear rationale for its antibacterial effects. While challenges such as poor aqueous solubility have hindered its clinical development, the core structure of GE2270A serves as a valuable scaffold for the development of new and improved derivatives with enhanced pharmaceutical properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of GE2270A and its analogs in the ongoing search for novel antimicrobial agents.
References
An In-depth Technical Guide to the Thiopeptide Antibiotic GE2270 A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GE2270 A is a potent thiopeptide antibiotic isolated from the fermentation broth of Planobispora rosea. It exhibits significant activity against a range of Gram-positive bacteria and anaerobes by uniquely targeting the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery. This technical guide provides a comprehensive overview of the chemical properties, molecular formula, and biological activity of GE2270 A. It further details experimental protocols for its isolation, characterization, and biological evaluation, and presents its mechanism of action and biosynthetic pathway through structured data and visual diagrams to support further research and development efforts in the field of antibiotic discovery.
Chemical Properties and Formula
GE2270 A is a highly modified cyclic peptide belonging to the thiazolyl peptide class of antibiotics.[1] Its complex structure is characterized by a macrocycle and a side-chain, incorporating six thiazole rings and one pyridine ring, which are formed from a ribosomally synthesized precursor peptide.[1][2]
Table 1: Chemical and Physical Properties of GE2270 A
| Property | Value | Reference(s) |
| Molecular Formula | C₅₆H₅₅N₁₅O₁₀S₆ | [1] |
| Molecular Weight | 1289 g/mol | [2] |
| Appearance | White, amorphous powder | |
| Solubility | Limited aqueous solubility | [1] |
| Class | Thiopeptide Antibiotic | [1] |
| Producing Organism | Planobispora rosea | [3] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
GE2270 A exerts its antibacterial effect by inhibiting protein synthesis at the elongation stage.[3] Its molecular target is the elongation factor Tu (EF-Tu), a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[3]
The mechanism of inhibition involves the specific binding of GE2270 A to the GTP-bound conformation of EF-Tu.[4] This interaction stabilizes the EF-Tu·GTP complex, slowing the rate of GTP hydrolysis and preventing the subsequent release of EF-Tu from the ribosome.[4][5] By locking EF-Tu in its GTP-bound state, GE2270 A effectively stalls the elongation cycle, leading to the cessation of protein synthesis and ultimately, bacterial cell death.[5] One molecule of GE2270 A is sufficient to inhibit one molecule of EF-Tu.[4] The binding site of GE2270 A on EF-Tu is located in the second domain of the protein.[1]
Mechanism of GE2270 A action on protein synthesis.
Biological Activity
GE2270 A demonstrates potent bactericidal activity primarily against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, and various anaerobic bacteria.[3][6]
Table 2: Minimum Inhibitory Concentrations (MIC) of GE2270 A against Selected Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | < 1 | [6] |
| Streptococcus pyogenes | < 1 | [6] |
| Enterococcus faecalis | < 1 | [6] |
| Clostridium perfringens | < 1 | [6] |
| Propionibacterium acnes | < 1 | [6] |
Experimental Protocols
Fermentation and Isolation of GE2270 A
The production of GE2270 A is achieved through the fermentation of Planobispora rosea. While the exact industrial "Medium C" composition is proprietary, a laboratory-scale medium providing good yields has been described.[7] The following protocol is a generalized procedure for the fermentation and isolation of GE2270 A.
Workflow for GE2270 A fermentation and isolation.
Protocol:
-
Fermentation: Planobispora rosea is cultured in a suitable seed medium followed by transfer to a production medium (e.g., "Medium C"). The fermentation is carried out under controlled conditions of temperature, pH, and aeration. GE2270 A production typically enters a stationary phase after 24 hours, with accumulation peaking around 63 hours.[7]
-
Extraction: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant. The active compound is extracted from the mycelium using an appropriate organic solvent.
-
Purification: The crude extract is concentrated and subjected to further purification using chromatographic techniques. A preparative high-performance liquid chromatography (HPLC) method is effective for isolating GE2270 A from other co-produced factors.[2]
Structure Elucidation
The complex structure of GE2270 A was determined using a combination of spectroscopic techniques.[1][8]
Protocol:
-
Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FAB-MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular weight and fragmentation patterns of the intact molecule and its hydrolysis products.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, including two-dimensional techniques like COSY, are employed to identify the amino acid residues and their connectivity, ultimately revealing the complete structure of GE2270 A.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of GE2270 A against various bacterial strains can be determined using the broth microdilution method.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: GE2270 A is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of GE2270 A that completely inhibits visible bacterial growth.
EF-Tu Binding Assay
The interaction between GE2270 A and EF-Tu can be quantified using various biochemical and biophysical assays, such as a Fluorescence Resonance Energy Transfer (FRET)-based assay.[9]
Protocol:
-
Labeling: EF-Tu and tRNA are fluorescently labeled with a FRET donor-acceptor pair (e.g., Cy3 and Cy5).
-
Ternary Complex Formation: The labeled EF-Tu and tRNA are incubated with GTP to form the ternary complex, resulting in a FRET signal.
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of GE2270 A. Inhibition of the EF-Tu-tRNA interaction by GE2270 A leads to a decrease in the FRET signal.
-
Data Analysis: The IC₅₀ value, representing the concentration of GE2270 A required to inhibit 50% of the ternary complex formation, can be calculated from the dose-response curve.
Biosynthesis of GE2270 A
GE2270 A is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, PbtA.[7] This precursor peptide then undergoes a series of extensive post-translational modifications, including the formation of thiazole rings from cysteine residues and an oxazoline ring from a serine residue, catalyzed by a suite of enzymes encoded within the GE2270 biosynthetic gene cluster.[2][7]
Simplified biosynthetic pathway of GE2270 A.
Conclusion
GE2270 A remains a molecule of significant interest in the field of antibiotic research due to its potent activity and unique mechanism of action against a critical bacterial target. This technical guide consolidates the current knowledge on its chemical and biological properties and provides a framework of experimental protocols to facilitate further investigation. The detailed understanding of its structure, mechanism, and biosynthesis offers valuable insights for the development of novel antibacterial agents and the engineering of new thiopeptide antibiotics with improved therapeutic potential.
References
- 1. Structure of an EF-Tu complex with a thiazolyl peptide antibiotic determined at 2.35 A resolution: atomic basis for GE2270A inhibition of EF-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the reactivity of the GTP- and GDP-bound conformations of elongation factor Tu in complex with the antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BGC0001155 [mibig.secondarymetabolites.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Assay of GE2270A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270A is a potent thiopeptide antibiotic that demonstrates significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. It functions by inhibiting bacterial protein synthesis through a specific interaction with elongation factor Tu (EF-Tu)[1][2]. This unique mechanism of action makes GE2270A and its derivatives promising candidates for further drug development. These application notes provide detailed protocols for determining the in vitro antibacterial activity of GE2270A using standard methods such as broth microdilution and disk diffusion, which are essential for assessing its efficacy and spectrum of activity.
Mechanism of Action
GE2270A targets and binds to the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome during protein synthesis[1][2]. By binding to EF-Tu, GE2270A sterically hinders the association of aa-tRNA with the factor, effectively blocking the elongation step of translation and leading to the cessation of protein production and subsequent bacterial cell death.
Caption: Mechanism of action of GE2270A.
Quantitative Data Summary
The antibacterial activity of GE2270A is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes reported MIC values for GE2270A against various Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.015 - 0.25 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.015 - 0.25 |
| Streptococcus pyogenes | - | 0.06 - 2 |
| Enterococcus faecalis | - | 0.008 - 0.015 |
| Clostridium perfringens | - | <1 |
| Propionibacterium acnes | - | <1 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Accurate determination of in vitro antibacterial activity is crucial for the evaluation of a novel antibiotic. The following are detailed protocols for the broth microdilution and disk diffusion assays, adapted for GE2270A based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the MIC of GE2270A in a liquid medium.
1. Materials:
-
GE2270A (powder)
-
Dimethyl sulfoxide (DMSO) (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212 as quality control)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of GE2270A Stock Solution:
-
Due to the poor aqueous solubility of GE2270A, a stock solution should be prepared in 100% DMSO.
-
Weigh a precise amount of GE2270A powder and dissolve it in DMSO to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. This will be further diluted in the microtiter plate.
4. Assay Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the GE2270A working solution (prepared from the stock) to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).
-
Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of GE2270A at which there is no visible growth of the bacteria.
Caption: Broth microdilution workflow for MIC determination.
Protocol 2: Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the susceptibility of bacteria to GE2270A.
1. Materials:
-
GE2270A (powder)
-
Appropriate solvent (e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (as above)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
2. Preparation of GE2270A Disks:
-
Prepare a stock solution of GE2270A in a suitable solvent.
-
Apply a precise volume of the GE2270A solution to sterile filter paper disks to achieve a desired concentration per disk (e.g., 5 µg or 15 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Store the prepared disks in a desiccator at 4°C.
3. Preparation of Bacterial Inoculum and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
4. Assay Procedure:
-
Aseptically place the GE2270A-impregnated disks onto the inoculated MHA surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The interpretation of the zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data, which is not yet established for GE2270A by regulatory bodies. Therefore, this method is primarily for screening and comparison.
Caption: Disk diffusion assay workflow.
Quality Control
For all antibacterial susceptibility testing, it is imperative to include quality control (QC) strains with known susceptibility profiles. For Gram-positive bacteria, the following ATCC strains are recommended:
-
Staphylococcus aureus ATCC 29213: For broth microdilution.
-
Staphylococcus aureus ATCC 25923: For disk diffusion.
-
Enterococcus faecalis ATCC 29212: For both broth microdilution and disk diffusion.
The results for these QC strains should fall within the expected ranges for the control antibiotics used in the laboratory to ensure the validity of the assay.
Conclusion
The protocols outlined in these application notes provide a standardized framework for the in vitro evaluation of the antibacterial activity of GE2270A. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is essential for the continued research and development of this promising antibiotic class. Due to the inherent poor aqueous solubility of GE2270A, careful attention to the preparation of the stock solution is critical for obtaining accurate results. Further studies may be required to establish standardized interpretive criteria for disk diffusion testing.
References
GE2270A: A Potent Inhibitor of Anaerobic Bacterial Protein Synthesis - Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270A is a thiazolyl peptide antibiotic produced by the actinomycete Planobispora rosea. It exhibits potent activity against a range of Gram-positive and anaerobic bacteria by inhibiting protein synthesis.[1][2][3] The unique mechanism of action, targeting the elongation factor Tu (EF-Tu), makes GE2270A and its derivatives promising candidates for the development of novel antibacterial agents, particularly against multidrug-resistant strains. This document provides detailed application notes and protocols for the study of GE2270A in the context of anaerobic bacteria.
Mechanism of Action
GE2270A specifically targets the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein synthesis.[1][2] The binding of GE2270A to EF-Tu sterically hinders the binding of aminoacyl-tRNA (aa-tRNA) to the EF-Tu•GTP complex.[4][5][6] This prevents the formation of the EF-Tu•GTP•aa-tRNA ternary complex, which is essential for the delivery of the correct amino acid to the ribosome. Consequently, the peptide chain elongation is stalled, leading to the cessation of protein synthesis and ultimately, bacterial cell death.
The binding site of GE2270A is located in domain II of the EF-Tu protein, where it interacts with several amino acid residues.[4][5][7] This interaction stabilizes the EF-Tu in a conformation that is incompatible with aa-tRNA binding.[4][5]
Data Presentation: In Vitro Activity of GE2270A against Anaerobic Bacteria
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of GE2270A against a selection of anaerobic bacterial species. This data highlights the potent and selective activity of the compound.
| Anaerobic Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Clostridium perfringens | Multiple | <1 | Not Reported | [8] |
| Clostridium difficile | Not Specified | Not Specified | Not Reported | [9] |
| Propionibacterium acnes | Multiple | 0.004 - 0.25 | Not Reported | [10][11] |
| Peptostreptococcus spp. | All tested isolates | Susceptible | Not Reported | [12][13] |
| Mobiluncus spp. | All tested isolates | Susceptible | Not Reported | [12][13] |
| Prevotella spp. | Some isolates | Susceptible | Not Reported | [12][13] |
| Porphyromonas asaccharolytica | Some isolates | Susceptible | Not Reported | [12][13] |
| Bacteroides fragilis group | Not Specified | Not Active | Not Applicable | [12][13] |
| Fusobacterium spp. | Not Specified | Not Active | Not Applicable | [12][13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria
This protocol describes the determination of the MIC of GE2270A against anaerobic bacteria using the agar dilution method, a reference method for susceptibility testing of anaerobes.
Materials:
-
GE2270A stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Anaerobic bacterial strains
-
Wilkins-Chalgren Agar or other suitable agar medium for anaerobes
-
Sterile petri dishes
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jars)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
Procedure:
-
Media Preparation: Prepare molten Wilkins-Chalgren agar and cool to 48-50°C.
-
Antibiotic Dilution: Prepare serial twofold dilutions of GE2270A in the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates and does not exceed 1% of the final volume. Include a drug-free control plate.
-
Plate Pouring: Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the anaerobic test organism. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, including the control plate.
-
Incubation: Place the inoculated plates into an anaerobic incubation system immediately. Incubate at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of GE2270A that completely inhibits the visible growth of the test organism.
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This protocol outlines a cell-free protein synthesis assay to demonstrate the inhibitory effect of GE2270A on bacterial translation. This assay utilizes a bacterial cell extract and a reporter gene to quantify protein synthesis.
Materials:
-
S30 cell-free extract from an anaerobic bacterium of interest (e.g., Clostridium difficile)
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter
-
GE2270A stock solution
-
Amino acid mixture
-
Energy source mix (ATP, GTP, creatine phosphate, creatine kinase)
-
Reaction buffer (containing Tris-HCl, Mg(OAc)₂, KOAc, DTT)
-
Luciferase assay reagent or appropriate substrate for the chosen reporter
-
Luminometer or spectrophotometer
Procedure:
-
Preparation of S30 Extract: Prepare the S30 cell-free extract from the chosen anaerobic bacterium according to established protocols. This involves bacterial culture, cell lysis, and centrifugation to obtain the cytoplasmic fraction containing the translational machinery.
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the following components on ice:
-
S30 extract
-
Reaction buffer
-
Amino acid mixture
-
Energy source mix
-
Reporter plasmid DNA
-
-
Inhibitor Addition: Add varying concentrations of GE2270A to the reaction mixtures. Include a no-inhibitor control and a no-DNA control.
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours in an anaerobic environment.
-
Quantification of Protein Synthesis:
-
For a luciferase reporter, add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.
-
For a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the absorbance at the corresponding wavelength.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each GE2270A concentration relative to the no-inhibitor control. Plot the results to determine the IC50 value of GE2270A.
Mandatory Visualization
Signaling Pathway of GE2270A-mediated Protein Synthesis Inhibition
Caption: Mechanism of GE2270A action.
Experimental Workflow for MIC Determination
Caption: Agar dilution MIC workflow.
Logical Relationship of GE2270A's Effectdot
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibiotic-ge2270-a-a-novel-inhibitor-of-bacterial-protein-synthesis-i-isolation-and-characterization - Ask this paper | Bohrium [bohrium.com]
- 3. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of an EF-Tu complex with a thiazolyl peptide antibiotic determined at 2.35 A resolution: atomic basis for GE2270A inhibition of EF-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro activity of MDL 62,879 (GE2270 A) against aerobic gram-positive and anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of the Thiopeptide Antibiotic GE2270A and its Derivatives in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GE2270A is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2] This unique mechanism of action makes it a subject of interest for the development of new antibacterial agents, particularly against Gram-positive pathogens. This document provides a summary of the available in vivo efficacy data for GE2270A derivatives in established animal infection models, along with detailed experimental protocols to guide further research. While direct in vivo efficacy and pharmacokinetic data for the parent compound GE2270A are limited in publicly available literature, studies on its semi-synthetic analogs offer valuable insights into the potential of this antibiotic class.
Mechanism of Action
GE2270A and its derivatives function by binding to the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation process.[1][3] This binding event prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of amino acids to the ribosome and inhibiting protein synthesis.[1] This targeted action is specific to bacterial EF-Tu, minimizing off-target effects on mammalian cells.
Below is a diagram illustrating the inhibitory action of GE2270A on bacterial protein synthesis.
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clearance of Staphylococcus aureus from In Vivo Models of Chronic Infection by Immunization Requires Both Planktonic and Biofilm Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Novel, Semisynthetic Thiopeptide Inhibitors of Bacterial Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of GE2270A and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of the thiopeptide antibiotic GE2270A and its analogs. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into synthetic strategies, experimental methodologies, and structure-activity relationships (SAR).
GE2270A is a potent inhibitor of bacterial protein synthesis, acting on the elongation factor Tu (EF-Tu). Its complex molecular architecture, featuring a highly modified peptide backbone with multiple thiazole rings and a central pyridine core, has made it a challenging and attractive target for total synthesis.
I. Total Synthesis of GE2270A
Two prominent total syntheses of GE2270A have been reported by the research groups of K.C. Nicolaou and Thorsten Bach. These approaches, while both convergent, employ distinct key strategies for the construction of the macrocyclic core.
The Nicolaou Synthesis: A Hetero-Diels-Alder Approach
The Nicolaou group's strategy hinges on a biomimetic hetero-Diels-Alder reaction to construct the central pyridine ring, followed by a macrolactamization to close the macrocycle.[1][2]
Key Features:
-
Convergent Strategy: The molecule is assembled from several complex fragments, increasing overall efficiency.
-
Hetero-Diels-Alder Reaction: A key [4+2] cycloaddition reaction is used to form the trisubstituted pyridine core.
-
Macrolactamization: The final macrocyclic structure is formed via an intramolecular amide bond formation.
Synthetic Workflow (Nicolaou Approach):
Caption: High-level workflow of the Nicolaou total synthesis of GE2270A.
The Bach Synthesis: A Cross-Coupling Approach
The Bach group developed a concise synthesis of GE2270A that relies on a series of transition metal-catalyzed cross-coupling reactions to assemble the pyridine core and an intramolecular Stille cross-coupling for macrocyclization.[3][4]
Key Features:
-
Consecutive Cross-Coupling: The trisubstituted pyridine core is constructed through sequential Negishi and Suzuki couplings.
-
Intramolecular Stille Coupling: A key macrocyclization step is achieved via a palladium-catalyzed Stille reaction.
-
High Convergence: The synthesis starts from readily available starting materials and builds complexity efficiently.
Synthetic Workflow (Bach Approach):
Caption: High-level workflow of the Bach total synthesis of GE2270A.
II. Experimental Protocols
Note: Detailed, step-by-step experimental protocols with precise reagent quantities are typically found in the supporting information of the cited publications, which are not directly accessible. The following are generalized protocols for key reaction types employed in the syntheses of GE2270A and its analogs, based on the information available in the primary literature.
Protocol 1: General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), boronic acid or ester (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Macrolactamization
-
Precursor Preparation: Dissolve the linear peptide precursor (1.0 equiv.) in a suitable solvent (e.g., DMF or CH₂Cl₂) to a high dilution (typically 0.001-0.01 M).
-
Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, HBTU, or PyBOP, 1.5-3.0 equiv.) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 3.0-5.0 equiv.) to the solution at 0 °C or room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-48 hours, monitoring the disappearance of the starting material by LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the macrocycle by flash chromatography or preparative HPLC.
III. Synthesis and Structure-Activity Relationship (SAR) of GE2270A Analogs
The poor aqueous solubility of GE2270A has prompted the synthesis of numerous analogs to improve its pharmacokinetic properties while retaining potent antibacterial activity.[5] Key modifications have focused on the C-terminal carboxylic acid and the thiazole rings.
4-Aminothiazolyl Analogs
A significant effort has been directed towards the synthesis of 4-aminothiazolyl analogs, which have shown improved solubility and potent in vitro and in vivo activity.[6][7]
General Synthetic Approach for 4-Aminothiazolyl Analogs:
Caption: Simplified workflow for the synthesis of 4-aminothiazolyl analogs.
Structure-Activity Relationship of 4-Aminothiazolyl Analogs:
| Modification | Key Findings |
| Amide and Urea Linkages | Replacement of the C-terminal carboxylic acid with various amides and ureas often maintains or improves antibacterial activity. |
| Cycloalkylcarboxylic Acids | Introduction of cycloalkylcarboxylic acid side chains can lead to potent, soluble, and efficacious analogs.[6] |
| Stabilization of the 4-Aminothiazolyl Motif | Chemical modifications to stabilize this motif are crucial for maintaining activity.[7] |
Imidazole Analogs
Replacement of a thiazole ring with an imidazole has been explored to further probe the SAR of the heterocyclic core.[8][9]
General Synthetic Approach for Imidazole Analogs:
Caption: Simplified workflow for the synthesis of imidazole analogs of GE2270A.
IV. Quantitative Data
The following table summarizes the antibacterial activity of GE2270A against various Gram-positive pathogens.
| Organism | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.06[5] |
| Enterococcus spp. (VRE) | 0.03[5] |
V. Conclusion
The total syntheses of GE2270A by the Nicolaou and Bach groups represent landmark achievements in natural product synthesis, showcasing the power of modern synthetic methodologies. The development of analogs, particularly the 4-aminothiazolyl derivatives, has addressed the solubility limitations of the parent compound, leading to potent and drug-like candidates. The synthetic strategies and SAR insights presented in this document provide a solid foundation for further research and development in this important class of antibiotics.
References
- 1. Total synthesis of thiopeptide antibiotics GE2270A, GE2270T, and GE2270C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of antibiotics GE2270A and GE2270T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of the thiazolyl peptide GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial modification of natural products: synthesis and in vitro analysis of derivatives of thiazole peptide antibiotic GE2270 A: A-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial optimization of 4-aminothiazolyl analogues of the natural product GE2270 A: identification of the cycloalkylcarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminothiazolyl analogues of GE2270 A: antibacterial lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminothiazolyl analogs of GE2270 A: design, synthesis and evaluation of imidazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Free Protein Synthesis Inhibition Assay with GE2270A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for high-throughput screening of antimicrobial compounds that target the translational machinery. These systems offer several advantages over traditional cell-based assays, including a more controlled reaction environment and the ability to test compounds that may have poor cell permeability. GE2270A is a thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] This document provides detailed application notes and protocols for a cell-free protein synthesis inhibition assay using an Escherichia coli S30 extract to characterize the inhibitory activity of GE2270A.
Principle of the Assay
The assay quantifies the inhibition of protein synthesis in an E. coli S30 cell-free system by measuring the activity of a reporter protein, firefly luciferase, synthesized in the reaction. The S30 extract contains all the necessary components for transcription and translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors. A plasmid DNA encoding firefly luciferase under the control of a T7 promoter is added to the extract along with necessary substrates and an energy source. In the presence of an inhibitor like GE2270A, which binds to EF-Tu and prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, the synthesis of luciferase is impeded.[2][3] The resulting decrease in luciferase activity, measured by luminescence, is directly proportional to the inhibitory activity of the compound.
Data Presentation
The inhibitory effect of GE2270A on cell-free protein synthesis can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data for GE2270A in an E. coli S30 cell-free protein synthesis assay.
| Compound | Target | Assay System | Reporter | Approximate IC50 |
| GE2270A | Elongation Factor Tu (EF-Tu) | E. coli S30 Extract | Luciferase | ~1 µM[4] |
Experimental Protocols
Protocol 1: Preparation of E. coli S30 Extract
This protocol describes the preparation of a translationally active S30 extract from E. coli.
Materials and Reagents:
-
E. coli strain (e.g., BL21(DE3))
-
2xYT medium
-
S30 Buffer A (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
S30 Buffer B (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT, 0.5 ml/L 2-mercaptoethanol)
-
Pre-incubation buffer (293 mM Tris-OAc pH 8.2, 9.2 mM Mg(OAc)2, 13.2 mM ATP, 84 mM PEP, 4.4 mM DTT, 40 µM of each of the 20 amino acids, 6.7 U/ml pyruvate kinase)
-
High-pressure homogenizer or sonicator
-
Dialysis tubing (10-12 kDa MWCO)
-
Centrifuge and rotors
Procedure:
-
Cell Culture: Inoculate 1 L of 2xYT medium with an overnight culture of E. coli BL21(DE3). Grow the cells at 37°C with vigorous shaking to an OD600 of 1.5-2.0.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet three times with ice-cold S30 Buffer A. Centrifuge at 5,000 x g for 15 minutes at 4°C after each wash.
-
Cell Lysis: Resuspend the final cell pellet in a minimal volume of ice-cold S30 Buffer A. Lyse the cells using a high-pressure homogenizer (two passes at 15,000-20,000 psi) or sonication. Keep the sample on ice throughout the lysis process to prevent overheating.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Carefully collect the supernatant (this is the S30 extract). Repeat the centrifugation to ensure complete removal of cell debris.
-
Pre-incubation: Add 0.3 volumes of pre-incubation buffer to the S30 extract. Incubate the mixture at 37°C for 80 minutes with gentle shaking. This step degrades endogenous mRNA and DNA.
-
Dialysis: Dialyze the pre-incubated extract against 50 volumes of S30 Buffer B at 4°C. Perform four buffer changes, each for 45 minutes.
-
Final Centrifugation: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.
-
Storage: Aliquot the final S30 extract into small volumes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Cell-Free Protein Synthesis Inhibition Assay
This protocol details the procedure for assessing the inhibitory effect of GE2270A on protein synthesis.
Materials and Reagents:
-
Prepared E. coli S30 extract
-
Plasmid DNA encoding firefly luciferase under a T7 promoter (e.g., pT7-luc)
-
GE2270A stock solution (in DMSO)
-
Reaction Buffer (50 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 12 mM magnesium acetate, 2 mM DTT)
-
Amino Acid Mix (1 mM each of the 20 amino acids)
-
Energy Solution (1.2 mM ATP, 0.85 mM GTP, 0.85 mM CTP, 0.85 mM UTP, 20 mM creatine phosphate, 0.5 mg/mL creatine kinase)
-
T7 RNA Polymerase
-
Luciferase Assay Reagent
-
96-well microplate (opaque, for luminescence reading)
-
Luminometer
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the reaction buffer, amino acid mix, and energy solution.
-
Inhibitor Addition: Prepare serial dilutions of GE2270A in DMSO. A typical concentration range to test would be from 0.01 µM to 100 µM. Add 1 µL of each GE2270A dilution to the wells of a 96-well plate. For the negative control (no inhibition), add 1 µL of DMSO.
-
Reaction Initiation: To each well, add the following components in order:
-
Master Mix
-
E. coli S30 extract (typically 25-30% of the final reaction volume)
-
T7 RNA Polymerase
-
pT7-luc plasmid DNA (final concentration ~10 nM)
-
Nuclease-free water to the final reaction volume (e.g., 25 µL)
-
-
Incubation: Mix the contents of the wells gently by pipetting. Incubate the plate at 37°C for 1-2 hours.
-
Luminescence Measurement: After incubation, allow the plate to cool to room temperature. Add Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
Protocol 3: Data Analysis and IC50 Determination
-
Data Normalization: For each GE2270A concentration, subtract the background luminescence (a reaction with no DNA template). Normalize the data by expressing the luminescence at each inhibitor concentration as a percentage of the luminescence of the DMSO control (0% inhibition).
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the GE2270A concentration.
-
IC50 Calculation: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value. The IC50 is the concentration of GE2270A that reduces the luciferase activity by 50%.
Visualizations
Caption: Mechanism of GE2270A action on protein synthesis.
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of GE2270A
Introduction
GE2270A is a potent thiopeptide antibiotic isolated from the fermentation broth of Planobispora rosea.[1][2] It belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex structures and significant biological activities. GE2270A demonstrates remarkable efficacy against a broad range of Gram-positive bacteria, including clinically important resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE).[1] Its unique mechanism of action makes it a subject of interest for tackling antimicrobial resistance.
Mechanism of Action
The primary molecular target of GE2270A is the bacterial protein synthesis machinery.[2][3] Unlike many antibiotics that target the ribosome directly, GE2270A inhibits protein synthesis by binding to the Elongation Factor Tu (EF-Tu).[1][2][4] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.
GE2270A binds to Domain II of EF-Tu, inducing a conformational change that prevents the formation of the EF-Tu–GTP–aa-tRNA ternary complex.[1] This action effectively blocks the delivery of amino acids to the ribosome, leading to the cessation of protein synthesis and subsequent bacterial cell death.
Caption: Mechanism of action of GE2270A, inhibiting bacterial protein synthesis.
Quantitative Data: MIC of GE2270A
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The MIC is a critical measure of an antibiotic's potency. Below is a summary of reported MIC values for GE2270A against various Gram-positive bacteria.
| Bacterial Species | Strain Example | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | ≤0.015 - 0.25 | [1] |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 - 2 | [1] |
| Enterococcus faecalis | ATCC 29212 | 0.008 - 0.015 | [1] |
| Propionibacterium acnes | ATCC 6919 | 0.004 - 0.25 | [1] |
Note: MIC values can vary based on the specific strain, testing methodology, and media used.
Experimental Protocols
Two standard methods for determining the MIC of GE2270A are the Broth Microdilution and Agar Dilution methods.[6]
Protocol 1: Broth Microdilution Method
This method is widely used due to its efficiency and suitability for testing multiple samples simultaneously in a 96-well microtiter plate format.[7][8]
Principle A standardized bacterial inoculum is added to wells containing two-fold serial dilutions of GE2270A in a liquid growth medium. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of GE2270A that inhibits visible bacterial growth.[7][9]
Materials and Reagents
-
GE2270A powder
-
Appropriate solvent (e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains for testing (e.g., S. aureus ATCC 29213)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35-37°C)
Procedure
-
Preparation of GE2270A Stock Solution:
-
Accurately weigh GE2270A powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: GE2270A may have limited solubility; ensure it is fully dissolved.
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the GE2270A stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from column 10.
-
Column 11 will serve as the positive growth control (no antibiotic), and column 12 as the negative/sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Reading and Interpretation:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of GE2270A at which there is no visible growth.
-
The growth control (column 11) should show clear turbidity, and the sterility control (column 12) should remain clear.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Protocol 2: Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and is useful for testing multiple bacterial isolates simultaneously.
Principle Two-fold dilutions of GE2270A are incorporated directly into molten agar, which is then poured into petri dishes. A standardized bacterial inoculum is spotted onto the surface of each plate. The MIC is the lowest antibiotic concentration that inhibits colony formation.[10][11]
Materials and Reagents
-
GE2270A powder and solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial strains for testing
-
Sterile saline (0.85%) and 0.5 McFarland standard
-
Inoculum replicating device (optional, but recommended)
-
Water bath or heating block
-
Incubator (35-37°C)
Procedure
-
Preparation of GE2270A Stock Solution:
-
Prepare a concentrated stock solution of GE2270A as described in the broth microdilution protocol.
-
-
Preparation of Antibiotic-Agar Plates:
-
Prepare and sterilize MHA according to the manufacturer's instructions. Cool to 45-50°C in a water bath.
-
Prepare a series of GE2270A dilutions in a suitable diluent.
-
For each desired final concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify completely on a level surface.
-
Prepare one antibiotic-free plate to serve as a growth control.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously. This suspension can be used directly or diluted further depending on the spotting method to deliver approximately 10⁴ CFU per spot.[10]
-
-
Inoculation:
-
Mark the bottom of the plates with a grid corresponding to the isolates being tested.
-
Spot a small, defined volume (1-10 µL) of each standardized inoculum onto the agar surface of every plate in the dilution series, starting with the growth control plate and moving to increasing concentrations.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of GE2270A that completely inhibits the visible growth of the organism at the inoculation spot. A faint haze or a single colony at the spot is generally disregarded.
-
The growth control plate must show confluent growth for the test to be valid.
-
Caption: Experimental workflow for the agar dilution MIC assay.
References
- 1. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Utilizing GE2270A in Studies of Antibiotic Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270A is a thiopeptide antibiotic that serves as a potent inhibitor of bacterial protein synthesis.[1][2][3][4] Isolated from the fermentation broth of Planobispora rosea, this natural product targets the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery.[1][2][3][4] Its specific mechanism of action and its activity against a range of Gram-positive bacteria, including drug-resistant strains, make GE2270A a valuable tool for research into novel antibiotic development and the mechanisms of antibiotic resistance.[5][6] This document provides detailed application notes and experimental protocols for utilizing GE2270A in such studies.
Mechanism of Action
GE2270A exerts its antibacterial effect by binding to the elongation factor Tu (EF-Tu).[1][2][3][4] EF-Tu, a G-protein, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of protein synthesis. GE2270A binds to domain II of EF-Tu, inducing a conformational change that prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.[5] This action effectively stalls protein synthesis, leading to bacterial growth inhibition.[1][7]
Specifically, GE2270A interferes with the binding of aa-tRNA to EF-Tu and blocks the conformational change from the GDP-bound to the GTP-bound form of EF-Tu.[8][9] Structural studies have revealed that the antibiotic makes contact with amino acid residues in three distinct segments of EF-Tu's second domain.[8][9]
Resistance Mechanisms
Bacterial resistance to GE2270A primarily arises from mutations in the tuf gene, which encodes for the EF-Tu protein.[5][8][9] These mutations alter the binding site of the antibiotic on EF-Tu, reducing its affinity and rendering the antibiotic ineffective.[8][9] Studying these mutations can provide valuable insights into the structure-function relationship of EF-Tu and the molecular basis of antibiotic resistance.
Data Presentation
Table 1: In Vitro Antibacterial Activity of GE2270A
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of GE2270A against a selection of Gram-positive bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | ≤0.015 | [5] |
| Staphylococcus aureus | (Methicillin-resistant) | 0.25 (MIC90) | [10] |
| Streptococcus pneumoniae | Generally weaker than marketed antibiotics | [10] | |
| Enterococcus faecalis | 0.008 - 0.015 | [5] | |
| Propionibacterium acnes | 0.004 - 0.25 | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the standard method for determining the MIC of GE2270A against a target bacterial strain.
Materials:
-
GE2270A stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the GE2270A stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of GE2270A that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay is used to determine the bactericidal or bacteriostatic activity of GE2270A over time.
Materials:
-
GE2270A
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., CAMHB)
-
Sterile saline
-
Agar plates
-
Incubator
Procedure:
-
Grow a bacterial culture to the early logarithmic phase (e.g., OD600 of 0.2-0.3).
-
Prepare flasks containing fresh growth medium with GE2270A at various concentrations (e.g., 1x, 4x, and 10x the MIC). Include a no-antibiotic control.
-
Inoculate each flask with the logarithmic phase culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the viable cell count (CFU/mL) at each time point for each concentration.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.
Gel Shift Assay for GE2270A Binding to EF-Tu
This protocol can be used to qualitatively assess the binding of GE2270A to EF-Tu.
Materials:
-
Purified EF-Tu protein
-
GE2270A
-
GTP
-
Native polyacrylamide gel
-
Gel electrophoresis apparatus
-
Staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Pre-incubate a fixed amount of purified EF-Tu with GTP in a suitable buffer.
-
Add increasing concentrations of GE2270A to the EF-Tu/GTP mixture and incubate at room temperature for a defined period (e.g., 30 minutes).
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Binding of GE2270A to EF-Tu will cause a conformational change, resulting in a shift in the electrophoretic mobility of the EF-Tu protein, which can be observed as a band shift on the gel.[5]
Visualizations
Caption: Mechanism of GE2270A Action.
Caption: MIC Determination Workflow.
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the reactivity of the GTP- and GDP-bound conformations of elongation factor Tu in complex with the antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of an EF-Tu complex with a thiazolyl peptide antibiotic determined at 2.35 A resolution: atomic basis for GE2270A inhibition of EF-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. In Vitro and In Vivo Activities of Novel, Semisynthetic Thiopeptide Inhibitors of Bacterial Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of GE2270 A
Welcome to the technical support center for GE2270 A. This resource is designed for researchers, scientists, and drug development professionals who are working with this potent thiazole peptide antibiotic. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is GE2270 A and why is its solubility a concern?
A1: GE2270 A is a naturally occurring thiopeptide antibiotic with strong activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE)[1]. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the elongation factor Tu (EF-Tu)[2][3]. Despite its promising antibacterial profile, the clinical development of GE2270 A has been significantly hampered by its very poor aqueous solubility[1]. This low solubility can lead to poor bioavailability and challenges in formulation for therapeutic delivery.
Q2: What are the primary strategies to improve the aqueous solubility of GE2270 A?
A2: The most successful strategy for enhancing the aqueous solubility of GE2270 A is chemical modification to create more soluble derivatives[1]. This approach focuses on altering the molecular structure to introduce ionizable or polar functional groups. Additionally, various formulation strategies applicable to poorly soluble drugs can be considered, although chemical modification has proven to be particularly effective for this compound. These general strategies include:
-
Derivatization: Introduction of polar or ionizable functional groups, such as carboxylic acids, to the GE2270 A scaffold.
-
pH adjustment: For derivatives with ionizable groups, adjusting the pH of the solution can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes.
-
Formulation with surfactants or lipids: Creating micelles or lipid-based formulations to encapsulate the compound.
Q3: Have any specific derivatives of GE2270 A shown significantly improved solubility?
A3: Yes, extensive research has led to the development of derivatives with vastly improved aqueous solubility. A notable example is LFF571, a semi-synthetic dicarboxylic acid analog of GE2270 A[4][5][6]. This derivative was specifically designed to address the solubility issue and has demonstrated a solubility and efficacy profile that is several orders of magnitude greater than the parent compound, GE2270 A[4][5][6]. The introduction of two carboxylic acid groups allows for the formation of salts at physiological pH, dramatically increasing its solubility in aqueous media.
Troubleshooting Guide
Issue: Difficulty dissolving GE2270 A for in vitro assays.
-
Possible Cause: GE2270 A has inherently low aqueous solubility.
-
Troubleshooting Steps:
-
Use a Co-solvent: Initially dissolve GE2270 A in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) before making further dilutions in your aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect biological assays.
-
Consider a More Soluble Derivative: If permissible for your research goals, consider using a water-soluble derivative like LFF571.
-
Sonication: Gentle sonication may aid in the dispersion of the compound in the solvent.
-
pH Adjustment (for derivatives): If you are working with an ionizable derivative, adjust the pH of your buffer to a range where the compound is ionized and thus more soluble.
-
Issue: Precipitation of the compound upon dilution into aqueous buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the use of a co-solvent.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Reduce the final concentration of the compound in your assay.
-
Increase Co-solvent Percentage: Cautiously increase the percentage of the organic co-solvent in the final solution, ensuring it remains compatible with your experimental system.
-
Use of Surfactants: Consider the addition of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to the aqueous buffer to help maintain solubility.
-
Data Presentation
The following table summarizes the improvement in aqueous solubility achieved through the chemical modification of GE2270 A to its dicarboxylic acid derivative, LFF571.
| Compound | Chemical Modification | Aqueous Solubility | Fold Improvement |
| GE2270 A | Parent Compound | Very Poor | - |
| LFF571 | Dicarboxylic Acid Derivative | Enhanced by several orders of magnitude | ~10,000 |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic aqueous solubility of a compound.
Materials:
-
Compound (GE2270 A or derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid compound to a microcentrifuge tube or vial.
-
Add a known volume of PBS (pH 7.4) to the tube.
-
Seal the tube and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.
-
Prepare a standard curve of the compound in the same solvent to quantify the solubility.
Protocol 2: Synthesis of a Water-Soluble Dicarboxylic Acid Derivative of GE2270 A (Conceptual Outline)
The precise, detailed synthesis of LFF571 is proprietary. However, based on the literature, a conceptual outline for the synthesis of a dicarboxylic acid derivative via modification of the A-ring of GE2270 A is presented. This involves the derivatization of the primary amine on the A-ring.
Step 1: Generation of the A-Ring Amine Intermediate The synthesis would likely start from an intermediate of GE2270 A where the A-ring is accessible for modification. This could potentially be achieved through controlled degradation or from a late-stage intermediate in a total synthesis pathway.
Step 2: Acylation with a Dicarboxylic Acid Moiety The primary amine on the A-ring intermediate would be reacted with a suitable dicarboxylic acid derivative that is activated for amide bond formation. An example of such a reagent would be a mono-protected, mono-activated dicarboxylic acid, like a mono-N-hydroxysuccinimide ester of a dicarboxylic acid (e.g., succinic acid or glutaric acid).
Reaction Scheme (Conceptual): GE2270A-Intermediate-NH₂ + HOOC-(CH₂)n-CO-NHS → GE2270A-Intermediate-NH-CO-(CH₂)n-COOH
Step 3: Deprotection and Purification If any protecting groups are used on the dicarboxylic acid moiety or other parts of the GE2270 A scaffold, they would be removed in the final step. The resulting dicarboxylic acid derivative would then be purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Mechanism of Action of GE2270 A
The following diagram illustrates the mechanism by which GE2270 A inhibits bacterial protein synthesis.
Caption: Mechanism of GE2270 A inhibition of bacterial protein synthesis.
Workflow for Improving GE2270 A Solubility
This diagram outlines the logical workflow for addressing the poor aqueous solubility of GE2270 A.
Caption: Workflow for enhancing the aqueous solubility of GE2270 A.
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. [PDF] Progress in the Discovery of Treatments for C. difficile Infection: A Clinical and Medicinal Chemistry Review | Semantic Scholar [semanticscholar.org]
- 3. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. Combinatorial modification of natural products: synthesis and in vitro analysis of derivatives of thiazole peptide antibiotic GE2270 A: A-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of GE2270 A in Experiments
Welcome to the technical support center for GE2270 A. This resource is designed for researchers, scientists, and drug development professionals who are working with the potent antibiotic GE2270 A and encountering challenges related to its poor solubility. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate GE2270 A into your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving GE2270 A for my in vitro experiments. What is the recommended solvent?
A1: GE2270 A is known for its poor aqueous solubility. The most commonly used solvent for in vitro studies is dimethyl sulfoxide (DMSO). For detailed instructions on preparing a stock solution, please refer to the experimental protocols section below. It is crucial to ensure the final concentration of DMSO in your assay is compatible with your experimental system, as high concentrations of DMSO can be toxic to cells.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally at 0.1% or lower. However, the tolerance to DMSO can be cell-line dependent. It is always recommended to run a vehicle control with the same final DMSO concentration as your experimental samples to assess any potential effects of the solvent on your results.
Q3: My GE2270 A precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds like GE2270 A. Here are a few troubleshooting strategies:
-
Rapid Dilution: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent the formation of localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: In some cases, a co-solvent system can improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.
-
Incorporation of Surfactants: The use of non-ionic surfactants, such as Polysorbate 80 (Tween 80), at low, non-toxic concentrations in the assay medium can help to maintain the solubility of hydrophobic compounds.
-
Consider a More Soluble Derivative: For certain applications, particularly in vivo studies, using a more soluble derivative of GE2270 A, such as LFF571, may be a more viable option.
Q4: Are there any more water-soluble alternatives to GE2270 A?
A4: Yes, medicinal chemistry efforts have led to the development of semi-synthetic derivatives of GE2270 A with improved aqueous solubility. One notable example is LFF571, which was specifically designed to enhance the solubility and efficacy profile of the natural product.
Data Presentation
The following table provides a qualitative comparison of the solubility of GE2270 A and its derivative, LFF571.
| Compound | Solvent | Solubility |
| GE2270 A | Aqueous Solutions | Poor |
| DMSO | Soluble | |
| LFF571 | Aqueous Solutions | Enhanced |
| DMSO | Soluble |
Experimental Protocols
Protocol 1: Preparation of GE2270 A Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of GE2270 A in DMSO.
Materials:
-
GE2270 A powder
-
High-quality, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of GE2270 A powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve a 10 mM concentration. The molecular weight of GE2270 A is approximately 1289.4 g/mol .
-
Dissolution: Vortex the solution vigorously until the GE2270 A is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in tightly sealed, amber vials at -20°C to protect it from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol provides a general guideline for determining the MIC of GE2270 A against a bacterial strain.
Materials:
-
GE2270 A stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum prepared to the appropriate density (e.g., 5 x 10^5 CFU/mL)
-
Sterile diluent (e.g., growth medium)
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the GE2270 A stock solution in the 96-well plate using the growth medium as the diluent. The final volume in each well should be 50 µL. Ensure the concentration of DMSO is kept consistent across the dilution series and below the toxic level for the bacteria.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the compound and the inoculum by a factor of two.
-
Controls: Include a positive control (bacteria in medium without the compound) and a negative control (medium only) on each plate. A vehicle control (bacteria in medium with the highest concentration of DMSO used) should also be included.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial strain (typically 18-24 hours at 37°C).
-
Reading Results: The MIC is defined as the lowest concentration of GE2270 A that completely inhibits visible growth of the bacteria.
Mandatory Visualizations
Signaling Pathway of GE2270 A Action
Caption: Mechanism of action of GE2270 A in bacterial protein synthesis.
Experimental Workflow for Overcoming Solubility Issues
Troubleshooting GE 2270A instability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the thiazolyl peptide antibiotic, GE 2270A. The information is tailored for research and drug development professionals to ensure the stability and successful application of this compound in experimental settings.
Troubleshooting Instability and Precipitation in Solution
This compound is a potent antibiotic known for its poor aqueous solubility, which can lead to instability and precipitation in solution, impacting experimental reproducibility and accuracy. This section provides guidance on how to mitigate these issues.
FAQs: Solubility and Stability
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is 100% Dimethyl Sulfoxide (DMSO). For cellular assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, with many protocols recommending 0.1% or lower.
Q2: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?
A2: This indicates that the solubility limit of this compound has been exceeded in the chosen solvent.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C.
-
Vortex the solution thoroughly.
-
If precipitation persists, consider preparing a new, more dilute stock solution in 100% DMSO.
-
Q3: After adding the this compound stock solution to my aqueous experimental buffer or cell culture medium, I observe precipitation. How can I prevent this?
A3: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds like this compound.
-
Preventative Measures:
-
Pre-warm the aqueous medium: Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Use a stepwise dilution: Instead of adding the stock solution directly to the final volume, perform serial dilutions in the pre-warmed aqueous medium.
-
Vortex immediately after dilution: Gently vortex the solution immediately after adding the this compound stock to ensure rapid and uniform dispersion.
-
Lower the final concentration: If precipitation persists, the final concentration of this compound may be too high for the aqueous environment. Consider reducing the final concentration for your experiment.
-
Evaluate media components: High concentrations of salts or proteins in the medium can sometimes contribute to the precipitation of hydrophobic compounds.
-
Q4: How should I store this compound stock solutions to maintain their stability?
A4: Proper storage is critical to prevent degradation and maintain the activity of this compound.
-
Storage Recommendations:
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C. For longer-term storage, -80°C is recommended. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound in various laboratory solvents is not extensively published, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Remarks |
| Water | Poor | Not recommended for stock solution preparation. |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Limited data available | May be suitable for some applications, but solubility should be empirically determined. |
| Cell Culture Media | Low | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing working solutions of this compound to minimize precipitation.
Materials:
-
Lyophilized this compound
-
100% DMSO (sterile, cell culture grade)
-
Sterile aqueous buffer or cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the powder in 100% DMSO to a high concentration (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C may be necessary.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Based on your final desired concentration, you may need to perform an intermediate dilution of the stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your experimental aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
Add the required volume of the this compound stock solution to the pre-warmed medium while gently vortexing. Do not add the aqueous medium to the DMSO stock.
-
Visually inspect the solution for any signs of precipitation.
-
-
Storage of Working Solutions:
-
It is highly recommended to prepare fresh working solutions for each experiment.
-
If short-term storage is necessary, store at 4°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway of this compound Action
This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).
Caption: Mechanism of action of this compound.
Technical Support Center: Enhancing GE2270A Production from Planobispora rosea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of the thiopeptide antibiotic GE2270A from Planobispora rosea.
Troubleshooting Guide
This section addresses specific issues that may arise during GE2270A production experiments.
Problem 1: Low or no production of GE2270A.
-
Possible Cause 1: Suboptimal Cultivation Medium. The composition of the fermentation medium is critical for GE2270A production. Nutrient limitations can significantly impact yield.
-
Solution 1: Review and optimize the fermentation medium. Multi-omics studies have shown that phosphate and iron can be limiting factors for P. rosea growth and, consequently, GE2270A production.[1][2][3][4][5] Consider supplementing the medium with phosphate and iron. Additionally, the presence of sufficient glucose is necessary to sustain growth, though carbon limitation is not typically observed in standard media.[4]
-
Possible Cause 2: Inefficient Methylation. GE2270A is a methylated compound, and its biosynthesis is dependent on the availability of methyl group donors.
-
Solution 2: Supplement the fermentation medium with vitamin B12 (cyanocobalamin) or methylcobalamin. The addition of vitamin B12 has been shown to double the total production of the GE2270 complex and enhance the biosynthesis of the more methylated component A.[6] This is potentially due to vitamin B12's role in an unusual serine synthesis pathway in P. rosea.[6]
-
Possible Cause 3: Issues with the Biosynthetic Gene Cluster (BGC) Expression. The expression of the pbt gene cluster, which is responsible for GE2270A biosynthesis, is tightly regulated.
-
Solution 3: While direct genetic manipulation of P. rosea is challenging due to its intractable nature, understanding the expression patterns can be insightful.[7][8][9] The expression of pbtA, the precursor peptide gene, is highest at the entry into the stationary phase.[10] Ensure that the fermentation is carried out long enough to reach this phase. The regulatory gene pbtR is essential for GE2270A production.[11]
Problem 2: Variation in the composition of the GE2270 complex.
-
Possible Cause: The GE2270 complex consists of at least 10 related metabolites that differ mainly in their degree of methylation.[6] The relative abundance of these components can vary depending on the fermentation conditions.
-
Solution: To selectively enhance the production of the more methylated and potent GE2270A, supplement the medium with vitamin B12.[6] Conversely, to increase the amount of less methylated factors like D2, a methylation inhibitor such as sinefungin can be added.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general timeline for GE2270A production during batch fermentation?
A1: In a typical batch fermentation using a suitable medium (e.g., Medium C or V6), P. rosea enters the exponential growth phase at around 24 hours.[4][12] The production of GE2270A begins during the early stages of exponential growth and continues into the stationary phase, which starts after approximately 24-54 hours.[4][12] Significant accumulation of GE2270A is observed after the culture enters the stationary phase, reaching concentrations of about 50-200 µg/ml by 63-168 hours.[4][12]
Q2: What are the key precursor amino acids for GE2270A biosynthesis?
A2: The biosynthesis of GE2270A in P. rosea efficiently incorporates glycine and serine, which contribute to the formation of the thiazole, oxazoline, and pyridine rings.[13]
Q3: Is heterologous expression a viable strategy for enhancing GE2270A production?
A3: Due to the genetic intractability of P. rosea, heterologous expression of the GE2270A biosynthetic gene cluster in more amenable hosts like Streptomyces coelicolor has been explored.[7][8][9][11][14] While this approach has resulted in GE2270A production, the yields are significantly lower (12 to 50 times less) than those achieved with the natural producer or other hosts like Nonomuraea ATCC 39727.[7][8] Therefore, optimizing production in P. rosea remains a critical focus.
Q4: What is the mechanism of action of GE2270A?
A4: GE2270A is a potent antibiotic that inhibits protein synthesis in Gram-positive bacteria.[6][15] Its molecular target is the elongation factor Tu (EF-Tu).[15]
Data Presentation
Table 1: Effect of Phosphate and Iron Supplementation on P. rosea Biomass and GE2270A Production
| Supplement | Concentration | Wet Biomass (g/L) at 48h | GE2270A (µg/mL) at 168h |
| Control (Medium C) | - | ~2.5 | ~50 |
| Phosphate | 1 mM | ~4.0 | ~60 |
| Phosphate | 5 mM | ~4.0 | ~60 |
| FeCl₃ | 0.25 mM | ~3.5 | ~55 |
| FeCl₃ | 1.2 mM | ~3.5 | ~55 |
Data adapted from a multi-omics study on P. rosea. The values are approximate and for comparative purposes.[3][4]
Table 2: Impact of Vitamin B12 on GE2270 Complex Production
| Supplement | Concentration | Total GE2270 Productivity (Relative %) | Component A in Complex (%) |
| Control | - | 100% | 60% |
| Vitamin B12 | 0.01 µg/mL | ~200% | ~80% |
Data adapted from a study on the modulation of methylation metabolism in P. rosea.[6]
Experimental Protocols
Protocol 1: Fermentation of Planobispora rosea for GE2270A Production
-
Inoculum Preparation: Inoculate a seed culture of P. rosea ATCC 53733 in a suitable seed medium (e.g., D/Seed medium). Incubate for 3-4 days at 28°C with shaking at 200 rpm.
-
Production Culture: Inoculate a production medium (e.g., Medium C or V6) with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 7 days.
-
Sampling: Collect samples at regular intervals (e.g., every 24 hours) to measure biomass, glucose consumption, and GE2270A concentration.
-
Biomass Measurement: Measure biomass by determining the packed mycelium volume after centrifugation or by measuring the dry cell weight.
-
GE2270A Extraction and Quantification: Extract GE2270A from the whole culture broth using a suitable solvent (e.g., acetonitrile). Analyze and quantify the GE2270A concentration using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Media Supplementation for Enhanced GE2270A Production
-
Prepare the production medium as described in Protocol 1.
-
Before inoculation, supplement the medium with filter-sterilized stock solutions of the desired compounds to the final concentrations indicated in Tables 1 and 2.
-
For phosphate supplementation, use a stock solution of KH₂PO₄ or K₂HPO₄.
-
For iron supplementation, use a stock solution of FeCl₃.
-
For vitamin B12 supplementation, use a stock solution of cyanocobalamin.
-
-
Proceed with inoculation and fermentation as described in Protocol 1.
-
Monitor and compare the biomass and GE2270A production in the supplemented cultures with an unsupplemented control culture.
Visualizations
Caption: Biosynthesis pathway of GE2270A from the precursor peptide.
References
- 1. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. MORF [morf-db.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A-A cautionary tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. library.plu.edu [library.plu.edu]
- 11. Heterologous expression of the thiopeptide antibiotic GE2270 from Planobispora rosea ATCC 53733 in Streptomyces coelicolor requires deletion of ribosomal genes from the expression construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Genomic, Transcriptomic and Proteomic Look at the GE2270 Producer Planobispora rosea, an Uncommon Actinomycete | PLOS One [journals.plos.org]
- 13. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of GE 2270A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibiotic GE 2270A. The information is designed to help address potential issues, particularly those related to batch-to-batch variability, to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a thiazolyl peptide antibiotic isolated from the fermentation broth of Planobispora rosea. It functions as a potent inhibitor of bacterial protein synthesis. Its molecular target is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein synthesis.
Q2: What is the spectrum of activity for this compound?
A2: this compound is highly active against Gram-positive microorganisms and anaerobes. It has demonstrated potent activity against clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pyogenes.
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
A3: Batch-to-batch variability is a known challenge with complex natural products. For this compound, this can stem from several factors related to its production and composition:
-
Complex of Related Metabolites: The fermentation of Planobispora rosea produces a complex of related GE 2270 metabolites, with this compound being one of the components. The exact ratio of these components can vary between production batches, leading to differences in overall activity.
-
Purity: The purity of the compound can differ from batch to batch. Impurities from the fermentation and purification process may interfere with your experiments.
-
Solubility: Inconsistent solubility between batches can lead to variations in the effective concentration in your assays.
-
Storage and Handling: Improper storage or handling can lead to degradation of the compound, affecting its potency.
Q4: How can I assess the quality of a new batch of this compound?
A4: It is highly recommended to perform in-house quality control checks on each new batch. Key parameters to assess include:
-
Purity: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound. Compare the chromatogram to previous batches if possible. A high-purity batch should exhibit a major peak corresponding to this compound.
-
Identity: Confirm the identity of the compound using Mass Spectrometry (MS) to verify its molecular weight.
-
Potency: Determine the half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) against a reference bacterial strain (e.g., Staphylococcus aureus) and compare it to the values obtained with previous batches.
Troubleshooting Guide
Issue 1: Reduced or No Activity of this compound in Experiments
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure the compound has been stored correctly (protect from light, store at recommended low temperatures).- Prepare fresh stock solutions.- Avoid repeated freeze-thaw cycles. |
| Incomplete Solubilization | - this compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing working solutions.- Visually inspect the stock solution for any precipitate. If present, gently warm and vortex to redissolve. |
| Incorrect Concentration | - Verify the calculations used to prepare stock and working solutions.- Consider quantifying the concentration of your stock solution using UV-Vis spectrophotometry if you have a reference standard. |
| Experimental Setup Issues | - Review your experimental protocol for any deviations.- Ensure all reagents and bacterial cultures are fresh and performing as expected. |
Issue 2: High Variability in Results Between Replicates or Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solubilization | - As mentioned above, ensure complete and consistent solubilization of this compound for each experiment. |
| Batch-to-Batch Variability | - If you have recently switched to a new batch, this is a likely cause. Perform a side-by-side comparison with a previous, well-performing batch if available.- Conduct the quality control checks outlined in the FAQs (HPLC, MS, potency assay). |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. |
| Cell-Based Assay Variability | - Ensure consistent cell density and growth phase of the bacterial cultures used in your assays. |
Data Presentation
Table 1: General Properties of this compound
| Property | Description |
| Molecular Formula | C₅₉H₅₉N₁₅O₁₁S₆ |
| Molecular Weight | ~1362.6 g/mol |
| Appearance | White to off-white powder |
| Mechanism of Action | Inhibition of bacterial protein synthesis via binding to Elongation Factor Tu (EF-Tu) |
| Primary Target Organisms | Gram-positive bacteria and anaerobes |
Table 2: Expected Performance and Quality Control Parameters
| Parameter | Typical Range/Observation | Recommended QC Assay |
| Purity | >95% (as a single major peak) | Reversed-Phase HPLC |
| Identity | Consistent molecular weight confirmation | Mass Spectrometry (e.g., LC-MS) |
| Potency (MIC against S. aureus) | Low µg/mL range | Broth microdilution or agar dilution |
| Solubility in DMSO | Soluble | Visual inspection and preparation of a high-concentration stock solution (e.g., 10 mg/mL) |
| Aqueous Solubility | Poor | N/A |
Note: The exact values for potency (MIC/IC50) can vary depending on the bacterial strain, assay conditions, and the specific composition of the this compound batch. It is crucial to establish your own baseline with a reference batch.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
Ensure the compound is completely dissolved.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of desired concentrations.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: In Vitro Transcription/Translation (IVTT) Assay to Confirm EF-Tu Inhibition
-
Assay Components:
-
E. coli S30 extract-based IVTT kit.
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
This compound dissolved in DMSO.
-
Amino acid mix and energy source provided with the kit.
-
-
Assay Procedure:
-
Set up the IVTT reactions according to the manufacturer's protocol.
-
Add varying concentrations of this compound (and a DMSO vehicle control) to the reactions.
-
Incubate the reactions at the recommended temperature (e.g., 37°C) for the specified time (e.g., 1-2 hours).
-
-
Data Analysis:
-
Measure the expression of the reporter protein (e.g., luciferase activity or colorimetric measurement for β-galactosidase).
-
Inhibition of reporter protein expression in the presence of this compound is indicative of protein synthesis inhibition.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Troubleshooting decision tree.
Navigating the Synthesis of GE2270A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of GE2270A, a potent thiazolyl peptide antibiotic, presents a formidable challenge for even experienced synthetic chemists. Its complex architecture, featuring a 29-membered macrolactam, multiple thiazole rings, and a substituted pyridine core, demands a multi-step approach where yield optimization is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may arise during the synthesis, enabling researchers to navigate the complexities of this fascinating molecule and improve their overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of GE2270A?
A1: The main hurdles in the total synthesis of GE2270A include the construction of the highly substituted pyridine core, the formation of the multiple thiazole rings, the challenging macrocyclization step to form the 29-membered ring, and ensuring the stability of intermediates throughout the lengthy synthetic sequence.[1][2][3] The molecule's size and conformational complexity also pose significant challenges for purification and characterization.
Q2: What overall yields have been reported for the total synthesis of GE2270A?
A2: Reported total syntheses of GE2270A are characterized by long linear sequences, which inherently leads to modest overall yields. For instance, one notable synthesis achieved an overall yield of 4.8% over a longest linear sequence of 20 steps.[1][4] Achieving a high-yielding synthesis remains a significant area of research.
Q3: Are there alternative approaches to the chemical synthesis of GE2270A?
A3: While total chemical synthesis is the most explored route, biosynthetic and semi-synthetic approaches are also being investigated. The biosynthesis of GE2270A in Planobispora rosea has been studied, indicating a ribosomal peptide synthesis followed by extensive post-translational modifications.[5] Heterologous expression of the GE2270A biosynthetic gene cluster in more genetically tractable organisms like Streptomyces coelicolor is being explored as a potential avenue for yield improvement, though it has faced its own set of challenges.[6][7][8][9]
Troubleshooting Guide
Low Yield in Cross-Coupling Reactions for Pyridine Core Assembly
Problem: You are experiencing low yields in the Negishi or Stille cross-coupling reactions used to construct the 2,3,6-trisubstituted pyridine core.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that all solvents and reagents are rigorously degassed to remove oxygen.
-
Poor Ligand Choice: The choice of phosphine ligand is critical. Experiment with different ligands (e.g., SPhos, XPhos, P(t-Bu)3) to find the optimal one for your specific substrate combination.
-
Inefficient Transmetalation:
-
For Negishi Coupling: The organozinc reagent may not be forming efficiently or may be unstable. Ensure the zinc insertion is complete and consider using freshly prepared organozinc reagents. The presence of lithium salts from the initial metalation can sometimes be beneficial.
-
For Stille Coupling: The organotin reagent might be of low purity or decomposing. Purify the stannane prior to the coupling reaction. The presence of a stoichiometric copper(I) co-catalyst can sometimes accelerate the transmetalation step.
-
-
Side Reactions: Competing side reactions such as homocoupling of the organometallic reagent or reductive dehalogenation of the pyridine starting material can lower the yield. Optimizing the reaction temperature and addition rate of the reagents can help minimize these side reactions.
Experimental Protocol: Representative Negishi Cross-Coupling for Pyridine Core Assembly
This protocol is a generalized representation based on common practices in the field.
-
Apparatus: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under a stream of inert gas (Argon or Nitrogen).
-
Reagents:
-
2,6-Dibromo-3-iodopyridine (1.0 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
Organozinc reagent (1.1 equiv) in THF
-
Anhydrous THF
-
-
Procedure:
-
To the reaction flask, add the 2,6-dibromo-3-iodopyridine and the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF via syringe.
-
Slowly add the organozinc reagent dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Inefficient Macrocyclization
Problem: The intramolecular Stille cross-coupling or macrolactamization to form the 29-membered ring is resulting in low yields of the desired macrocycle, with significant formation of dimers or oligomers.
Possible Causes & Solutions:
-
High Concentration: The key to successful macrocyclization is to maintain high dilution conditions to favor the intramolecular reaction over intermolecular reactions. Use a syringe pump for the slow addition of the linear precursor to a large volume of refluxing solvent.
-
Suboptimal Catalyst/Solvent System: The choice of catalyst and solvent can significantly impact the efficiency of the macrocyclization. For intramolecular Stille couplings, catalysts like Pd2(dba)3 with ligands such as P(furyl)3 are often effective. Toluene or DMF are commonly used solvents. For macolactamizations, explore different coupling reagents (e.g., HATU, HBTU, DPPA) and non-nucleophilic bases (e.g., DIPEA, 2,4,6-collidine).
-
Conformational Constraints: The linear precursor may adopt a conformation that is not conducive to cyclization. Introducing conformational constraints, such as proline residues or other rigid elements in the backbone, can pre-organize the molecule for cyclization. Temperature can also play a crucial role in overcoming conformational barriers.
Experimental Protocol: Intramolecular Stille Macrocyclization
This protocol is a generalized representation.
-
Apparatus: Set up a three-neck round-bottom flask with a condenser, a dropping funnel (or a syringe pump setup), and a septum, all under an inert atmosphere.
-
Reagents:
-
Linear precursor (containing both vinyl stannane and vinyl halide moieties) (1.0 equiv)
-
Pd(PPh3)4 (0.1 equiv)
-
Anhydrous and degassed toluene
-
-
Procedure:
-
To the reaction flask, add a large volume of anhydrous and degassed toluene and heat to reflux.
-
In a separate flask, dissolve the linear precursor and the palladium catalyst in a smaller volume of anhydrous and degassed toluene.
-
Using a syringe pump, add the solution of the precursor and catalyst to the refluxing toluene over an extended period (e.g., 10-12 hours).
-
After the addition is complete, continue to reflux the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
| Step | Reagents and Conditions | Reported Yield (%) | Reference |
| Negishi Cross-Coupling | 3-zincated 2,6-dibromopyridine, terminal 2-iodothiazole of a trithiazole, Pd catalyst | 87 | [1] |
| Negishi Cross-Coupling | tert-butyl 2-bromothiazole-4-carboxylate zinc reagent, Pd catalyst | 48 | [1] |
| Amide Bond Formation | Dithiazole fragment, 3,6-disubstituted 2-bromopyridine | 87 | [1] |
| Stille Macrocyclization | Intramolecular Stille cross-coupling at C-2 of the pyridine core | 75 | [1] |
| Dipeptide Attachment | Serine-proline amide dipeptide attachment to the Northern part | 65 | [1] |
| Oxazoline Formation | Formation of the oxazoline ring and silyl ether deprotection | 55 (overall) | [1] |
Visualizing the Workflow
To aid in troubleshooting, a logical workflow can help identify the stage at which a problem is occurring.
Caption: A troubleshooting workflow for the chemical synthesis of GE2270A.
This guide is intended to provide a starting point for addressing common challenges in the synthesis of GE2270A. Successful synthesis will ultimately depend on careful experimental execution, rigorous purification, and thorough characterization of all intermediates.
References
- 1. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of thiopeptide antibiotics GE2270A, GE2270T, and GE2270C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. scite.ai [scite.ai]
- 5. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A-A cautionary tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of GE 2270A
This technical support center provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting guides, and frequently asked questions for the purification of the thiazolyl peptide antibiotic GE 2270A for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a potent thiazolyl peptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2] It is naturally produced and isolated from the fermentation broth of the bacterium Planobispora rosea.[1][2][3]
Q2: What are the main steps involved in the purification of this compound?
The purification of this compound from a Planobispora rosea fermentation culture typically involves three main stages:
-
Extraction: Initial recovery of the antibiotic complex from the fermentation broth and mycelium.
-
Column Chromatography: A primary purification step to separate this compound from other components in the crude extract.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step to achieve high purity of the this compound factor.
Q3: What are the expected yield and purity at each stage of purification?
The yield and purity of this compound will vary depending on the fermentation titer and the efficiency of each purification step. The following table provides estimated values based on typical purification processes for this class of compounds.
| Purification Stage | Starting Material | Expected Purity (%) | Expected Yield (%) |
| Extraction | Fermentation Broth | 5 - 15 | 80 - 95 |
| Silica Gel Chromatography | Crude Extract | 60 - 80 | 70 - 85 |
| Preparative HPLC | Partially Purified Fraction | > 95 | 85 - 95 |
Q4: How can I monitor the presence and purity of this compound during the purification process?
Analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for monitoring this compound. The compound has a characteristic UV absorbance that can be monitored (e.g., at 310 nm).[1] Mass spectrometry can be used for confirmation of the molecular weight of the desired product.
Experimental Workflow
Caption: Overall workflow for the purification of this compound from fermentation broth.
Experimental Protocols
Extraction of this compound from Planobispora rosea Culture
This protocol describes the initial extraction of the this compound complex from the whole fermentation broth.
Materials:
-
Planobispora rosea fermentation broth
-
Acetonitrile (HPLC grade)
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
Procedure:
-
To the whole fermentation broth, add an equal volume of acetonitrile.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure thorough extraction of this compound from both the mycelium and the aqueous phase.
-
Separate the solids (mycelial debris) from the liquid extract by centrifugation at 4,000 x g for 20 minutes.
-
Carefully decant the supernatant.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the acetonitrile.
-
The resulting aqueous concentrate contains the crude this compound extract. This can be lyophilized for storage or used directly in the next purification step.
Silica Gel Column Chromatography
This protocol outlines the primary purification of the crude extract to enrich for this compound.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Fraction collector and collection tubes
Procedure:
-
Prepare a slurry of silica gel in 100% DCM and pack the chromatography column.
-
Dissolve the crude this compound extract in a minimal amount of DCM:MeOH (98:2) and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol in dichloromethane. A suggested gradient is as follows:
-
10 column volumes of DCM:MeOH (98:2)
-
10 column volumes of DCM:MeOH (95:5)
-
10 column volumes of DCM:MeOH (90:10)
-
5 column volumes of DCM:MeOH (80:20)
-
-
Collect fractions and analyze each fraction for the presence of this compound using analytical HPLC.
-
Pool the fractions containing the highest concentration of this compound.
-
Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.
Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol describes the final purification step to obtain highly pure this compound.
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 19 x 100 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Fraction collector and collection tubes
Procedure:
-
Dissolve the partially purified this compound in a small volume of Mobile Phase A.
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved sample onto the column.
-
Elute the sample using a linear gradient of Mobile Phase B. A suggested gradient is as follows:
-
5% to 60% Mobile Phase B over 40 minutes.
-
-
Set the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).
-
Monitor the elution profile at 310 nm.
-
Collect fractions corresponding to the major peak, which should be this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with >95% purity and lyophilize to obtain the final purified this compound powder.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after extraction | Incomplete cell lysis. | Increase the extraction time or use a more vigorous stirring method. |
| Adsorption of this compound to mycelial debris. | Ensure a sufficient volume of acetonitrile is used for extraction. | |
| Poor separation in silica gel chromatography | Inappropriate solvent system. | Optimize the mobile phase polarity. A shallower gradient may improve resolution. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Broad or tailing peaks in HPLC | Column degradation. | Use a new or thoroughly cleaned column. |
| Sample insolubility in the mobile phase. | Ensure the sample is fully dissolved before injection. Try a different injection solvent. | |
| Presence of impurities. | The sample may require further cleanup before the final HPLC step. | |
| Multiple peaks in the final HPLC profile | Presence of this compound isomers or related factors. | Optimize the HPLC gradient to improve the separation of closely related compounds.[4] |
| Degradation of this compound. | Ensure that all purification steps are carried out at appropriate temperatures and pH to avoid degradation. |
Signaling Pathways and Logical Relationships
The purification of this compound follows a logical progression from crude to highly purified material. This can be visualized as a decision-making workflow.
Caption: Logical workflow for the purification and analysis of this compound.
References
Optimizing storage conditions for GE 2270A
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of the thiazolyl peptide antibiotic, GE2270A. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for lyophilized GE2270A?
A1: For optimal stability, lyophilized GE2270A should be stored under the following conditions:
-
Short-term (weeks to months): Store at -20°C, protected from light and moisture.
-
Long-term (months to years): For extended storage, it is highly recommended to store lyophilized GE2270A at -80°C.
Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease long-term stability.[1]
Q2: How should I prepare stock solutions of GE2270A?
A2: Due to the complex peptide nature of GE2270A, careful reconstitution is critical.
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute using a minimal amount of an appropriate sterile, organic solvent such as DMSO or a mixture of dioxane-water-formic acid (10:1:1), as has been used for derivatives.[2]
-
Further dilution to the desired working concentration can be done with a sterile aqueous buffer (pH 5-6).
-
It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for GE2270A in solution?
A3: Once in solution, the stability of GE2270A can be compromised.
-
Short-term (days): Store aliquots at 4°C.
-
Long-term (weeks to months): For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q4: I am observing a loss of bioactivity in my experiments. What could be the cause?
A4: A loss of bioactivity can stem from several factors related to storage and handling. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include degradation due to improper storage temperature, exposure to light or moisture, multiple freeze-thaw cycles of solutions, or use of an inappropriate solvent.
Troubleshooting Guide
Issue: Unexpected Degradation or Loss of Activity of GE2270A
This guide provides a logical workflow to troubleshoot potential stability issues with GE2270A.
Caption: Troubleshooting workflow for GE2270A degradation.
Data on Storage Conditions
While specific public data on the stability of GE2270A under various conditions is limited, the following table provides a general guideline for the storage of thiazolyl peptide antibiotics based on best practices for complex peptides.
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | Room Temperature | Not Recommended | Prone to degradation from ambient moisture and temperature fluctuations. |
| 4°C | Short-term (days to weeks) | Must be kept in a desiccated environment. | |
| -20°C | Mid-term (months) | Recommended for routine use. Protect from light. | |
| -80°C | Long-term (years) | Optimal for long-term archival storage. | |
| Solution (in appropriate solvent/buffer) | 4°C | Short-term (days) | Prone to microbial growth and chemical degradation. |
| -20°C | Mid-term (weeks) | Avoid repeated freeze-thaw cycles. | |
| -80°C | Long-term (months) | Recommended for stock solutions. Use aliquots. |
Experimental Protocols
Protocol 1: Forced Degradation Study of GE2270A
This protocol outlines a forced degradation study to identify potential degradation products and pathways for GE2270A. This is crucial for developing a stability-indicating analytical method.
Objective: To generate degradation products of GE2270A under various stress conditions.
Materials:
-
GE2270A
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and appropriate buffers
-
High-performance liquid chromatography (HPLC) system with a UV/Vis or DAD detector and preferably a mass spectrometer (MS).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of GE2270A in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the lyophilized powder at 80°C for 24, 48, and 72 hours. Also, incubate the stock solution at 60°C for the same durations.
-
Photodegradation: Expose the lyophilized powder and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent GE2270A.
-
If coupled with an MS detector, attempt to identify the mass of the degradation products to hypothesize degradation pathways.
-
Caption: Forced degradation experimental workflow.
Potential Degradation Pathway
Based on the structure of GE2270A, which contains multiple thiazole rings and peptide bonds, a likely degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of amide bonds and potential opening of the thiazole rings.
Caption: Hypothetical degradation pathway of GE2270A.
References
Validation & Comparative
Validating the Inhibitory Effect of GE2270A on EF-Tu: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibiotic GE2270A and its inhibitory effect on the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery. By objectively comparing its performance with alternative inhibitors and providing supporting experimental data, this document serves as a valuable resource for researchers in the fields of antibiotic discovery and development.
Mechanism of Action: GE2270A and Other EF-Tu Inhibitors
Bacterial protein synthesis is a vital target for antimicrobial agents. Elongation factor Tu (EF-Tu) plays a critical role in this process by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[1] Inhibition of EF-Tu function effectively halts protein synthesis, leading to bacterial cell death. Several classes of antibiotics, including GE2270A, pulvomycin, kirromycin, and enacyloxin, target EF-Tu, albeit through different mechanisms.[2]
GE2270A, a thiazolyl peptide antibiotic, inhibits protein synthesis by preventing the formation of the stable ternary complex between EF-Tu, GTP, and aa-tRNA.[3][4] It binds to domain 2 of EF-Tu, sterically hindering the proper binding of the aminoacyl-tRNA.[4][5] This mechanism is shared with pulvomycin, a structurally unrelated antibiotic.[4]
In contrast, kirromycin and enacyloxin IIa function by trapping the EF-Tu·GDP complex on the ribosome after GTP hydrolysis.[2] This prevents the release of EF-Tu, thereby stalling the ribosome and inhibiting further protein elongation.[6]
Comparative Inhibitory Potency
The following table summarizes the available in vitro inhibitory data for GE2270A and its alternatives against bacterial protein synthesis. It is important to note that the experimental conditions, such as the specific bacterial strains and assay systems, may vary between studies, affecting direct comparability.
| Inhibitor | Target Organism/System | Assay Type | IC50 Value | Reference |
| GE2270A | Streptomyces coelicolor EF-Tu1 | In vitro poly(Phe) synthesis | ~0.07 µM | [6] |
| Pulvomycin | Streptomyces ramocissimus EF-Tu3 vs EF-Tu1 | In vitro poly(Phe) synthesis | ~5x more resistant | [6] |
| Kirromycin | Streptomyces ramocissimus EF-Tu1 | In vitro poly(Phe) synthesis | ~0.04 µM | [6] |
| Enacyloxin IIa | Bacterial protein biosynthesis | In vitro poly(Phe) synthesis | ~70 nM | [7][8] |
Experimental Protocols for Validating EF-Tu Inhibition
Several key in vitro assays are employed to validate and characterize the inhibitory effect of compounds on EF-Tu function.
In Vitro Transcription/Translation Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system. A DNA or mRNA template encoding a reporter protein (e.g., luciferase) is used, and the amount of protein produced is quantified in the presence and absence of the inhibitor.[9]
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., from E. coli), the DNA or mRNA template, amino acids (including a labeled one like 35S-methionine if quantifying by radioactivity), and an energy source (ATP, GTP).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., GE2270A) to the reaction mixtures. A no-inhibitor control is essential.
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) to allow for transcription and translation.
-
Quantification: Measure the amount of synthesized protein. For luciferase reporters, this is done by adding luciferin and measuring the resulting luminescence.[9] For radiolabeled proteins, quantification can be done via scintillation counting after precipitation of the protein.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Nitrocellulose Filter Binding Assay
This assay directly measures the ability of an inhibitor to disrupt the formation of the EF-Tu-GTP-aa-tRNA ternary complex. Radiolabeled aa-tRNA is used, and its binding to EF-Tu is measured.
Protocol Outline:
-
Complex Formation: Incubate purified EF-Tu with GTP and a radiolabeled aminoacyl-tRNA (e.g., [3H]Phe-tRNAPhe) in a suitable binding buffer.
-
Inhibitor Incubation: Perform the incubation in the presence of various concentrations of the inhibitor.
-
Filtration: Pass the reaction mixtures through a nitrocellulose filter. EF-Tu and any bound aa-tRNA will be retained on the filter, while free aa-tRNA will pass through.[10][11]
-
Washing: Wash the filters to remove any non-specifically bound radiolabel.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: A decrease in retained radioactivity in the presence of the inhibitor indicates the disruption of the ternary complex.
EF-Tu GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by EF-Tu, which is a critical step in its function on the ribosome. Some inhibitors can affect this activity.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing purified EF-Tu, [γ-32P]GTP, and ribosomes.
-
Inhibitor Addition: Add the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction for a specific time at an appropriate temperature.
-
Quenching: Stop the reaction, for example, by adding formic acid.[12]
-
Analysis: Separate the unhydrolyzed [γ-32P]GTP from the released [32P]inorganic phosphate using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of hydrolyzed GTP by measuring the radioactivity of the phosphate spots.
References
- 1. Identification of Novel Inhibitors of Bacterial Translation Elongation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elongation Factor Tu3 (EF-Tu3) from the Kirromycin Producer Streptomyces ramocissimus Is Resistant to Three Classes of EF-Tu-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enacyloxin IIa, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enacyloxin IIa, an inhibitor of protein biosynthesis that acts on elongation factor Tu and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. Ribosome-induced tuning of GTP hydrolysis by a translational GTPase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GE2270A and Linezolid: Unveiling Their Antibacterial Mechanisms and Efficacy
For Immediate Release
In the landscape of antimicrobial research, the quest for novel agents to combat the growing threat of antibiotic resistance is paramount. This guide provides a detailed comparative analysis of two potent protein synthesis inhibitors: GE2270A, a thiopeptide antibiotic, and linezolid, the first clinically approved oxazolidinone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo activities, supported by experimental data and detailed methodologies.
At a Glance: GE2270A vs. Linezolid
| Feature | GE2270A | Linezolid |
| Antibiotic Class | Thiopeptide | Oxazolidinone |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to Elongation Factor Tu (EF-Tu).[1] | Inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4] |
| Primary Spectrum | Gram-positive bacteria and anaerobes.[1] | Gram-positive bacteria, including multidrug-resistant strains.[2][3] |
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of GE2270A and linezolid has been evaluated against a range of Gram-positive pathogens. While direct comparative studies are limited, data from various sources allow for a meaningful analysis of their minimum inhibitory concentrations (MICs).
A study on semisynthetic derivatives of GE2270A provided a direct comparison of the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for GE2270A, its derivatives, and linezolid against several key Gram-positive bacteria.
| Organism | GE2270A MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) |
| Staphylococcus aureus (all) | 0.12 | 2 |
| Methicillin-resistant S. aureus (MRSA) | 0.12 | 2 |
| Enterococcus faecalis | 0.06 | 2 |
| Vancomycin-resistant E. faecalis (VRE) | 0.06 | 2 |
| Enterococcus faecium | 0.06 | 2 |
| Vancomycin-resistant E. faecium (VRE) | 0.06 | 2 |
| Streptococcus pneumoniae | >8 | 1 |
| Streptococcus pyogenes | 1 | 1 |
Data sourced from a study on GE2270A derivatives.
The data indicates that GE2270A demonstrates potent in vitro activity against staphylococci and enterococci, with MIC90 values significantly lower than those of linezolid for these organisms. However, linezolid shows superior activity against Streptococcus pneumoniae.
In Vivo Efficacy: A Look at Preclinical Models
Evaluating the in vivo efficacy of these compounds is crucial for understanding their therapeutic potential. While extensive in vivo data is available for linezolid, studies on the parent compound GE2270A are less common, partly due to its poor aqueous solubility. However, in vivo studies on more soluble semisynthetic derivatives of GE2270A provide valuable insights.
Linezolid In Vivo Efficacy:
Numerous studies have demonstrated the in vivo efficacy of linezolid in various animal models of infection. For instance, in a rat model of pneumococcal pneumonia, oral linezolid at 50 mg/kg twice daily was as effective as ceftriaxone.[5] In a murine model of MRSA infection, linezolid has shown significant bacterial reduction in tissues.
GE2270A Derivatives In Vivo Efficacy:
A study on two semisynthetic derivatives of GE2270A (compounds 1 and 2) demonstrated their protective effects in mouse systemic infection models.
| Infection Model | Compound 1 ED50 (mg/kg) | Compound 2 ED50 (mg/kg) |
| S. aureus (lethal infection) | 5.2 | 4.3 |
| E. faecalis (lethal infection) | 0.56 | 0.23 |
ED50 (Effective Dose 50) is the dose that protects 50% of the animals from a lethal infection.
These results indicate that derivatives of GE2270A possess potent in vivo activity against serious Gram-positive pathogens. A direct comparison of the in vivo efficacy of the parent GE2270A compound with linezolid would require further studies with a suitable formulation of GE2270A.
Unraveling the Mechanisms of Action
The distinct mechanisms by which GE2270A and linezolid inhibit protein synthesis are a key differentiator and are visualized in the diagrams below.
GE2270A targets and inhibits the bacterial elongation factor Tu (EF-Tu).[1] EF-Tu is a GTP-binding protein that plays a crucial role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA to the ribosome. By binding to EF-Tu, GE2270A prevents the formation of the ternary complex (aminoacyl-tRNA:EF-Tu:GTP), thereby halting the addition of new amino acids to the growing polypeptide chain.
Linezolid has a unique mechanism of action that involves the inhibition of the initiation phase of protein synthesis.[2][3][4] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding prevents the formation of a functional 70S initiation complex, which is a prerequisite for the commencement of protein translation.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of in vitro activity. The broth microdilution method is a standard procedure for determining MICs.
Protocol Summary:
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10^5 colony-forming units/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
In Vivo Efficacy in a Murine Systemic Infection Model
Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. The murine systemic infection model is commonly used to assess the ability of a drug to protect against a lethal bacterial challenge.
Protocol Summary:
-
Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus or Enterococcus faecalis).
-
Treatment: At a specified time post-infection, groups of mice are treated with various doses of the test antibiotic (e.g., GE2270A derivatives or linezolid) via a relevant route of administration (e.g., intravenous or oral). A control group receives a vehicle.
-
Observation: The animals are monitored for a defined period (e.g., 7 days) for survival.
-
ED50 Determination: The 50% effective dose (ED50), the dose of the antibiotic that protects 50% of the infected animals from death, is calculated.
Conclusion
GE2270A and linezolid represent two distinct classes of protein synthesis inhibitors with potent activity against Gram-positive bacteria. GE2270A, with its unique target (EF-Tu), exhibits remarkable in vitro potency against staphylococci and enterococci. Linezolid, the first-in-class oxazolidinone, has a broader spectrum against streptococci and has established clinical efficacy. The development of more soluble derivatives of GE2270A has demonstrated its potential for in vivo efficacy. Further direct comparative studies, particularly in in vivo models, will be crucial to fully elucidate the relative therapeutic potential of these two important classes of antibiotics in the fight against antimicrobial resistance.
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic Activity and Efficacy of Linezolid in a Rat Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of GE2270A in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the target engagement of GE2270A, a potent thiazolyl peptide antibiotic, with its bacterial target, Elongation Factor Tu (EF-Tu). We compare its performance with other known EF-Tu inhibitors, pulvomycin and kirromycin, offering insights into their respective mechanisms of action and antibacterial efficacy.
Performance Comparison of EF-Tu Inhibitors
The antibacterial activity of GE2270A and its comparator EF-Tu inhibitors, pulvomycin and kirromycin, is summarized below. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic | Target Species | MIC (µg/mL) | Reference(s) |
| GE2270A | Staphylococcus aureus | ≤0.015 - 0.25 | |
| Streptococcus pneumoniae | 0.06 - 2 | ||
| Enterococcus faecalis | 0.008 - 0.015 | ||
| Pulvomycin | Staphylococcus aureus | >100 | |
| Streptococcus pyogenes | >100 | ||
| Escherichia coli | 25 | ||
| Kirromycin | Staphylococcus aureus | ≥1000 (IC50) | |
| Escherichia coli | 0.13 (IC50) |
Note: IC50 values for kirromycin reflect 50% inhibitory concentrations in a poly(Phe)-synthesizing system and are not directly comparable to MIC values. The high IC50 value for S. aureus suggests resistance of its EF-Tu to kirromycin.
Mechanism of Action: Inhibition of Protein Synthesis
GE2270A, pulvomycin, and kirromycin all target the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of protein synthesis. However, their precise inhibitory mechanisms differ.
Caption: Inhibition of bacterial protein synthesis by EF-Tu targeting antibiotics.
GE2270A and pulvomycin act by preventing the formation of the ternary complex between EF-Tu-GTP and aa-tRNA. In contrast, kirromycin allows the ternary complex to bind to the ribosome but then stalls EF-Tu on the ribosome after GTP hydrolysis, preventing the release of EF-Tu-GDP and subsequent steps in elongation.
Experimental Protocols for Target Engagement Validation
Validating that an antibiotic interacts with its intended target is a critical step in drug development. The following are key experimental protocols used to confirm the engagement of GE2270A and other inhibitors with EF-Tu.
In Vitro Transcription-Translation (IVTT) Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system.
Workflow:
Caption: Workflow for an in vitro transcription-translation (IVTT) assay.
Methodology:
-
Reaction Setup: A typical reaction mixture contains an E. coli S30 extract, a mixture of amino acids (including a radiolabeled one like [35S]-methionine if measuring incorporation), an energy source (ATP, GTP), and a DNA or mRNA template encoding a reporter protein (e.g., luciferase).
-
Inhibitor Addition: The antibiotic (GE2270A, pulvomycin, or kirromycin) is added to the reaction at a range of concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for transcription and translation to occur.
-
Detection: The amount of protein synthesized is quantified. If a luciferase reporter is used, luminescence is measured after the addition of luciferin. If a radiolabeled amino acid is used, the protein is precipitated, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration, and the IC50 value (the concentration at which 50% of protein synthesis is inhibited) is determined.
EF-Tu GTPase Activity Assay
This assay directly measures the effect of the antibiotic on the GTPase activity of EF-Tu, which is essential for its function.
Workflow:
Caption: Workflow for an EF-Tu GTPase activity assay.
Methodology:
-
Reaction Setup: Purified EF-Tu is incubated in a reaction buffer containing [γ-32P]GTP.
-
Inhibitor Addition: The test compound is added to the reaction.
-
Incubation: The reaction is incubated at
A Head-to-Head Battle for Gram-Positive Coverage: GE2270A vs. Daptomycin
In the ongoing fight against multidrug-resistant Gram-positive bacteria, researchers and clinicians are constantly seeking novel antimicrobial agents with distinct mechanisms of action. This guide provides a detailed side-by-side comparison of two such antibiotics: GE2270A, a thiopeptide antibiotic, and daptomycin, a cyclic lipopeptide. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, in vitro activity, and available clinical data to inform future research and development.
At a Glance: Key Differentiating Characteristics
| Feature | GE2270A | Daptomycin |
| Antibiotic Class | Thiopeptide | Cyclic Lipopeptide |
| Primary Mechanism of Action | Inhibition of bacterial protein synthesis by targeting elongation factor Tu (EF-Tu)[1] | Disruption of bacterial cell membrane function, leading to rapid depolarization[2][3][4][5][6] |
| Spectrum of Activity | Gram-positive bacteria and anaerobes[1] | Primarily Gram-positive bacteria[3][4] |
| Clinical Development | Limited development of the parent compound due to poor solubility; derivatives under investigation for specific indications.[7] | Approved for use in complicated skin and skin structure infections (cSSSI) and Staphylococcus aureus bacteremia.[8][9] |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between GE2270A and daptomycin lies in their molecular targets within the bacterial cell.
GE2270A: Halting Protein Production
GE2270A exerts its antibacterial effect by inhibiting protein synthesis.[1] It achieves this by binding to elongation factor Tu (EF-Tu), a crucial protein responsible for escorting aminoacyl-tRNA to the ribosome during the elongation phase of translation.[10][11][12][13] By binding to EF-Tu, GE2270A prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, effectively stalling protein production and leading to bacterial cell death.[11]
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 3. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Complicated skin and soft tissue infections: literature review of evidence for and experience with daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness and safety of daptomycin in complicated skin and soft-tissue infections and bacteraemia in clinical practice: results of a large non-interventional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Mechanisms of Antibiotics Targeting Elongation Factor ...: Ingenta Connect [ingentaconnect.com]
- 13. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of GE2270A for Bacterial EF-Tu: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibiotic GE2270A and other inhibitors of bacterial elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis. By objectively presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to aid in the assessment of GE2270A's specificity and its potential as a lead compound in drug development.
Executive Summary
GE2270A is a thiazolyl peptide antibiotic that potently inhibits bacterial protein synthesis by targeting elongation factor Tu (EF-Tu). This guide compares GE2270A with other well-characterized EF-Tu inhibitors, namely kirromycin, pulvomycin, and enacyloxin IIa. These antibiotics are categorized into two main classes based on their mechanism of action. GE2270A and pulvomycin prevent the formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex, thereby blocking the delivery of amino acids to the ribosome. In contrast, kirromycin and enacyloxin IIa bind to EF-Tu in such a way that they stall the ribosome after GTP hydrolysis, preventing the release of EF-Tu•GDP. This guide presents available quantitative data on the inhibitory activities of these compounds, detailed protocols for key experimental assays, and a discussion on their specificity for bacterial EF-Tu.
Comparative Analysis of EF-Tu Inhibitors
The following tables summarize the available quantitative data for GE2270A and its comparator compounds. It is important to note that the experimental conditions may vary between studies, which can influence the absolute values.
Table 1: Inhibitory Concentration (IC50) and Dissociation Constants (Kd/Ki)
| Antibiotic | Target/Assay | IC50 | Kd/Ki | Organism/System | Reference |
| GE2270A | Poly(Phe) Synthesis | - | - | E. coli cell-free | |
| EF-Tu Binding | - | - | P. rosea | ||
| Kirromycin | Poly(Phe) Synthesis | Dominant Inhibition | Kd ~4 x 10^6 M-1 | E. coli cell-free | |
| Pulvomycin | Poly(Phe) Synthesis | Recessive Inhibition | - | E. coli cell-free | |
| Enacyloxin IIa | Poly(Phe) Synthesis | ~70 nM | Kd (EF-Tu•GTP) 0.7 nM | E. coli cell-free |
Table 2: Minimum Inhibitory Concentration (MIC)
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis | Reference |
| GE2270A | ≤0.015 - 0.25 µg/mL | 0.06 - 2 µg/mL | 0.008 - 0.015 µg/mL | |
| NAI003 (GE2270A derivative) | - | - | 0.5 - 16 µg/mL |
Mechanism of Action and Specificity
The specificity of an antibiotic for its bacterial target over host cellular machinery is a critical parameter for its therapeutic potential. GE2270A has been shown to have a high degree of specificity for bacterial EF-Tu.
GE2270A's Interaction with EF-Tu
GE2270A binds to the GTP-bound form of EF-Tu, preventing its interaction with aminoacyl-tRNA. This blockade of the formation of the ternary complex effectively halts protein synthesis. Studies have shown that GE2270A does not significantly inhibit protein synthesis in an archaeal system, which utilizes a homologous elongation factor (aEF1α), suggesting a high degree of specificity for the bacterial factor.
Comparison with Other EF-Tu Inhibitors
-
Pulvomycin: Similar to GE2270A, pulvomycin also prevents the formation of the ternary complex. However, the binding sites of GE2270A and pulvomycin on EF-Tu are distinct.
-
Kirromycin and Enacyloxin IIa: These antibiotics act at a later stage of the elongation cycle. They bind to the EF-Tu•GDP complex on the ribosome, stalling it and preventing the next round of elongation. While effective against bacteria, kirromycin has also been shown to affect eukaryotic cells to some extent.
The distinct mechanisms of action are reflected in their genetic resistance profiles. For instance, in mixed populations of sensitive and resistant EF-Tu, sensitivity to kirromycin is dominant, while resistance to GE2270A is recessive.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a bacterial cell-free system.
Protocol:
-
Prepare a bacterial cell-free extract (e.g., from E. coli). This extract contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and release factors).
-
Set up the reaction mixture. This typically includes the cell-free extract, a buffer system, an energy source (ATP and GTP), amino acids (including a radiolabeled amino acid like [35S]-methionine), and a template mRNA (e.g., encoding luciferase or another easily quantifiable protein).
-
Add the test compound (e.g., GE2270A) at various concentrations. Include a no-drug control and a positive control inhibitor.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).
-
Quantify the amount of incorporated radiolabeled amino acid using a scintillation counter.
-
Calculate the IC50 value , which is the concentration of the compound that inhibits protein synthesis by 50%.
Filter Binding Assay
This assay is used to determine the binding affinity of an antibiotic to EF-Tu.
Protocol:
-
Purify bacterial EF-Tu.
-
Label the antibiotic or EF-Tu with a radioactive isotope (e.g., [3H] or [14C]).
-
Prepare binding reactions containing a fixed concentration of the labeled component and varying concentrations of the unlabeled component in a suitable binding buffer.
-
Incubate the reactions to allow binding to reach equilibrium.
-
Filter the reactions through a nitrocellulose membrane. Proteins and protein-ligand complexes are retained on the filter, while unbound small molecules pass through.
-
Wash the filters to remove any non-specifically bound ligand.
-
Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by EF-Tu, which is an integral part of its function, and how it is affected by inhibitors.
Protocol:
-
Purify bacterial EF-Tu.
-
Prepare a reaction mixture containing EF-Tu, a buffer with Mg2+ ions, and [γ-32P]GTP.
-
Add the test compound at various concentrations.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots of the reaction and stop the hydrolysis (e.g., by adding acid).
-
Separate the unhydrolyzed [γ-32P]GTP from the released [32P]inorganic phosphate (e.g., by thin-layer chromatography or using a charcoal binding method).
-
Quantify the amount of released [32P]phosphate using a scintillation counter.
-
Determine the rate of GTP hydrolysis and assess the effect of the inhibitor. Commercial colorimetric GTPase assay kits are also available that measure the release of inorganic phosphate without the use of radioactivity.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Bacterial EF-Tu Elongation Cycle and Inhibition
Safety Operating Guide
Essential Procedures for the Proper Disposal of GE 2270A
Disclaimer: No specific Safety Data Sheet (SDS) for GE 2270A was found in the available resources. The following disposal procedures are based on general best practices for handling and disposing of research-grade peptide antibiotics in a laboratory setting. Researchers, scientists, and drug development professionals must consult and adhere to their institution's specific Environmental Health & Safety (EHS) guidelines, as these may vary.
This compound is a thiazolyl peptide antibiotic isolated from Planobispora rosea.[1][2] Like other antibiotics used in research, its improper disposal can contribute to environmental contamination and the development of antimicrobial resistance. Therefore, strict adherence to established disposal protocols is crucial.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, especially in its powdered form or in high concentrations, should be conducted in a well-ventilated area or a fume hood to prevent inhalation.
Waste Categorization and Disposal Methods
| Waste Type | Recommended Disposal Procedure |
| High-Concentration Stocks | Treat as hazardous chemical waste.[1][2] Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Antibiotic Waste," and "this compound." Arrange for disposal through your institution's hazardous waste management program. |
| Contaminated Liquid Media | Collect in a labeled, leak-proof container designated for chemical waste.[1][3] Do not pour down the drain. The container should be labeled "Antibiotic-Containing Solution" and disposed of through your institution's chemical waste stream. |
| Contaminated Solid Waste | Items such as pipette tips, flasks, and petri dishes should be segregated. If grossly contaminated with high concentrations of this compound, treat as chemical waste.[2] Otherwise, place in a designated biohazardous waste container for incineration. |
| Spills | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. Clean the spill area thoroughly with soap and water. |
Experimental Protocol: General Deactivation of Peptide Antibiotics
While specific deactivation protocols for this compound are not available, a general approach for peptide antibiotics, if required by institutional protocols before disposal, may involve hydrolysis. This should be performed with caution and only if deemed necessary and safe by your institution's EHS department.
-
Preparation: Work within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Alkaline Hydrolysis (Example):
-
For liquid waste, cautiously add a solution of sodium hydroxide (NaOH) to raise the pH to >10. The exact concentration and volume of NaOH will depend on the volume and concentration of the antibiotic solution.
-
Allow the mixture to stand for a sufficient period to facilitate the hydrolysis of the peptide bonds. The required time can vary.
-
Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
-
Collection: Collect the neutralized solution in a designated hazardous waste container for final disposal.
Note: This is a generalized protocol and may not be suitable for all peptide antibiotics. Always consult with your institution's safety office before attempting any chemical deactivation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling GE 2270A
Essential Safety and Handling Guide for GE 2270A
This guide provides immediate safety, operational, and disposal information for handling the thiazolyl peptide antibiotic, this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potent, research-grade peptide compounds and antibiotics in a laboratory setting. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) office for specific guidance.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or latex gloves (double-gloving is recommended). Check for tears and replace frequently. |
| Body Protection | A fully buttoned lab coat. For larger quantities or when generating aerosols, a disposable gown over the lab coat is advised. |
| Respiratory | For powdered form or when creating solutions, a fit-tested N95 respirator or higher is recommended. Work should be conducted in a certified chemical fume hood or biosafety cabinet. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage:
-
Lyophilized Powder: Store at -20°C or below in a tightly sealed, light-protected container.
-
Reconstituted Solution: Store at 4°C for short-term use (days) or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Handling:
-
Always handle this compound within a certified chemical fume hood or other contained ventilation device to avoid inhalation of the powder.
-
Use dedicated, calibrated equipment for weighing and reconstituting the compound.
-
Before use, allow the container to warm to room temperature to prevent condensation, which can degrade the product.
Disposal Plan
The disposal of this compound and associated waste must comply with local, state, and federal regulations. As an antibiotic, improper disposal can contribute to environmental hazards.
| Waste Type | Disposal Procedure |
| Unused this compound (Powder/Solution) | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams unless approved by your institution's EHS office. |
| Contaminated Labware (Gloves, etc.) | Dispose of as hazardous chemical waste. Place all contaminated disposable items in a designated, sealed waste bag or container. |
| Liquid Waste (e.g., cell culture media) | Liquid waste containing this compound should be collected and treated as hazardous chemical waste. Do not pour down the drain. Some institutions may permit autoclaving to inactivate the biological components before chemical waste disposal, but this does not typically degrade the antibiotic itself.[1] Consult your EHS office. |
Experimental Protocols
The following are detailed methodologies for key procedures involving this compound.
Protocol for Reconstitution of Lyophilized this compound
-
Preparation:
-
Bring the vial of lyophilized this compound to room temperature in a desiccator.
-
Assemble all necessary materials in a chemical fume hood: appropriate solvent (e.g., DMSO, sterile water), calibrated micropipettes with sterile tips, and a vortex mixer.
-
Don all required PPE (safety goggles, lab coat, double gloves).
-
-
Reconstitution:
-
Carefully remove the cap from the vial.
-
Using a calibrated micropipette, add the calculated volume of the appropriate solvent to the vial to achieve the desired stock concentration.
-
Replace the cap and gently swirl or vortex the vial until the powder is completely dissolved.
-
-
Storage and Documentation:
-
Label the vial clearly with the compound name, concentration, date of reconstitution, and your initials.
-
If not for immediate use, aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at the appropriate temperature (-20°C or -80°C).
-
Record the reconstitution details in your lab notebook.
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from initial receipt to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
